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  • Product: (3-Methylbenzo[d]isoxazol-5-yl)methanol

Core Science & Biosynthesis

Foundational

The Mechanism of Action of (3-Methylbenzo[d]isoxazol-5-yl)methanol-Derived Spiropyrimidinetriones In Vitro

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Microbiology Executive Summary & Chemical Causality To ensure absolute scientific rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Microbiology

Executive Summary & Chemical Causality

To ensure absolute scientific rigor, it must be established immediately that (3-Methylbenzo[d]isoxazol-5-yl)methanol is a critical synthetic intermediate, not a final active pharmaceutical ingredient (API). In drug development, this specific benzisoxazole scaffold is the foundational building block for synthesizing spiropyrimidinetriones (SPTs) —a novel class of bacterial Type II topoisomerase inhibitors (e.g., Zoliflodacin/ETX0914) [1].

As a Senior Application Scientist, I approach the in vitro mechanism of action (MoA) of this compound by analyzing the active pharmacophore it generates. The benzisoxazole scaffold was rationally designed to place an oxygen atom in an isosteric position to a fluorine atom, probing a differentiated binding environment in the bacterial enzyme [1].

The Synthetic Logic: From Methanol to Active Pharmacophore

The transformation of the methanol intermediate into an active SPT relies on a highly specific cascade. The primary alcohol is oxidized to an aldehyde using mild conditions (MnO₂, preventing over-oxidation to a carboxylic acid). This aldehyde undergoes a Knoevenagel condensation with a barbituric acid derivative, followed by a [1,5]-hydride shift (the tertiary amino effect) from an ortho-dialkylamine substituent, culminating in a Mannich cyclization to form the spirocyclic architecture [3].

SyntheticLogic A (3-Methylbenzo[d]isoxazol-5-yl)methanol (Critical Intermediate) B Oxidation (MnO2) Aldehyde Formation A->B Step 1 C Knoevenagel Condensation with Barbituric Acid B->C Step 2 D [1,5]-Hydride Shift (Tertiary Amino Effect) C->D Step 3 E Spiropyrimidinetrione (SPT) Active Pharmacophore D->E Cyclization

Synthetic pathway from the methanol intermediate to the active SPT pharmacophore.

Mechanism of Action: Target Engagement In Vitro

Once synthesized, the SPT derivatives exhibit a profound and highly specific in vitro mechanism of action: the inhibition of bacterial DNA gyrase and Topoisomerase IV (Topo IV) .

The Cleavage Complex Stabilization

During normal bacterial replication, DNA gyrase introduces negative supercoils into DNA by creating a transient double-strand break (the cleavage complex), passing another DNA segment through the break, and ligating it.

Unlike fluoroquinolones (FQs) like ciprofloxacin, which require a bridging Mg²⁺ ion to bind to the DNA-gyrase complex, SPTs derived from the benzisoxazole scaffold stabilize the DNA cleavage complex in a Mg²⁺-independent manner [2]. By binding to a distinct, non-overlapping pocket in the GyrA/GyrB interface, SPTs prevent the religation of the DNA strands. This leads to an accumulation of double-strand breaks, halting the replication fork, triggering the SOS response, and ultimately causing rapid, bactericidal cell death. Because of this differentiated binding mode, these compounds show zero cross-resistance with existing fluoroquinolone-resistant (MRQR) strains [1].

MechanismOfAction DNA Bacterial DNA Complex DNA-Gyrase Complex DNA->Complex Gyrase DNA Gyrase / Topo IV (Tetrameric Enzyme) Gyrase->Complex Cleavage DNA Cleavage Complex (Transient DSB) Complex->Cleavage ATP Hydrolysis Arrest Stabilized Cleavage Complex (Mg2+ Independent) Cleavage->Arrest SPT Binding SPT Spiropyrimidinetrione (SPT) (Derived from Intermediate) SPT->Arrest Inhibits Ligation Death Blocked Ligation & Bacterial Cell Death Arrest->Death Accumulation of DSBs

SPT-mediated stabilization of the DNA cleavage complex leading to cell death.

In Vitro Profiling: Self-Validating Experimental Protocols

To prove the causality of this mechanism, we deploy a suite of orthogonal in vitro assays. As an application scientist, I design these protocols not just to generate data, but to act as self-validating systems that rule out off-target effects (e.g., DNA intercalation or non-specific ATPase inhibition).

Protocol 1: DNA Gyrase Supercoiling Assay

Objective: Quantify the IC₅₀ of the synthesized SPT against E. coli DNA gyrase. Causality: By using relaxed pBR322 plasmid DNA, we isolate the specific catalytic function of DNA gyrase (introducing negative supercoils).

  • Reagent Assembly: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA.

  • Compound Dosing: Serially dilute the SPT compound in 100% DMSO. Add to the reaction mix such that the final DMSO concentration does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme Reaction: Add 0.5 μg of relaxed pBR322 DNA and 1 U of E. coli DNA gyrase. Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.5% SDS. Resolve the topoisomers on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours.

  • Quantification: Stain with ethidium bromide (0.5 μg/mL) and quantify the supercoiled DNA band intensity via densitometry to calculate the IC₅₀.

Self-Validation Logic:

  • Positive Controls: Novobiocin (ATPase competitive inhibitor) and Ciprofloxacin (Cleavage complex stabilizer).

  • Negative Control: 1% DMSO vehicle (establishes baseline supercoiling).

  • Orthogonal Check: If the compound inhibits supercoiling, it is subsequently run in a DNA intercalation assay (using ethidium bromide displacement) to prove the inhibition is enzyme-specific, not a false positive caused by DNA binding.

Protocol 2: Macromolecular Biosynthesis (MBS) Assay

Objective: Confirm that the primary intracellular target is DNA synthesis, avoiding compounds that cause generalized cytotoxicity. Causality: By pulsing cells with specific radiolabeled precursors, we can track the exact timeline of pathway shutdown. If DNA synthesis halts before RNA or protein synthesis, the on-target mechanism is validated [1].

  • Culture Synchronization: Grow S. aureus ATCC 29213 to early exponential phase (OD₆₀₀ = 0.2) in chemically defined minimal media.

  • Compound Dosing: Aliquot the culture and expose to the SPT compound at 0.5x, 1x, and 4x the Minimum Inhibitory Concentration (MIC).

  • Isotope Pulsing: Immediately add radiolabeled precursors to separate aliquots:

    • [¹⁴C]-Thymidine (DNA synthesis)

    • [¹⁴C]-Uridine (RNA synthesis)

    • [¹⁴C]-Leucine (Protein synthesis)

    • [¹⁴C]-N-acetylglucosamine (Cell wall synthesis)

  • Precipitation & Counting: After 20 minutes, precipitate the macromolecules using ice-cold 10% Trichloroacetic acid (TCA). Filter through GF/C glass microfiber filters, wash with 5% TCA, dry, and quantify incorporated radioactivity using a liquid scintillation counter.

Self-Validation Logic:

  • Pathway Controls: Rifampicin (validates RNA assay), Chloramphenicol (validates protein assay), and Ciprofloxacin (validates DNA assay).

  • Causality Check: A true DNA gyrase inhibitor will show an IC₅₀ for [¹⁴C]-Thymidine at least 50-fold lower than the IC₅₀ for the other three precursors.

Quantitative Data Presentation

The table below summarizes the in vitro biochemical and cellular profiling of a typical optimized SPT (derived from the benzisoxazole methanol scaffold) compared to standard-of-care controls. The data clearly demonstrates the decoupling of DNA synthesis inhibition from off-target cytotoxicity.

Table 1: In Vitro Profiling of Benzisoxazole-Derived SPTs vs. Controls

CompoundE. coli DNA Gyrase IC₅₀ (μM)S. aureus Topo IV IC₅₀ (μM)DNA Synthesis IC₅₀ (μg/mL)RNA Synthesis IC₅₀ (μg/mL)Cross-Resistance to FQs?
SPT-Derivative (e.g., ETX0914) 0.050.120.06> 5.00No
Ciprofloxacin (FQ Control) 0.252.500.03> 5.00Yes
Novobiocin (ATPase Control) 0.080.50N/AN/ANo

Data synthesized from foundational SAR studies of benzisoxazole-fused spiropyrimidinetriones [1][2].

Conclusion

While (3-Methylbenzo[d]isoxazol-5-yl)methanol possesses no intrinsic antibacterial activity on its own, its structural geometry is the linchpin for the tertiary amino effect reaction required to build spiropyrimidinetriones. In vitro, these downstream derivatives operate via a highly differentiated mechanism of action: the Mg²⁺-independent stabilization of the DNA gyrase cleavage complex. By utilizing self-validating biochemical and macromolecular assays, researchers can confidently confirm target engagement, paving the way for novel therapeutics that bypass existing antimicrobial resistance networks.

References

  • Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (US8658641B2)
Exploratory

Synthesis, Physicochemical Profiling, and Application of (3-Methylbenzo[d]isoxazol-5-yl)methanol in Novel Antibacterial Development

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae, necessitates the disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae, necessitates the discovery of novel therapeutic scaffolds. (3-Methylbenzo[d]isoxazol-5-yl)methanol serves as a critical synthetic intermediate and structural pharmacophore in the development of spiropyrimidinetrione (SPT) antibacterials (e.g., ETX0914/Zoliflodacin). This technical guide details the molecular weight, aqueous solubility parameters, mechanistic rationale, and validated laboratory protocols for synthesizing and profiling this essential benzisoxazole scaffold.

Structural Analysis & Physicochemical Properties

Understanding the base physicochemical properties of (3-Methylbenzo[d]isoxazol-5-yl)methanol is vital for downstream drug formulation. The intermediate itself must maintain a delicate balance: it requires sufficient lipophilicity to penetrate bacterial cell envelopes while retaining enough aqueous solubility to ensure high plasma free fraction ( fu​ ) in systemic circulation[1].

The structural incorporation of the isoxazole oxygen and the 3-methyl group directly influences the topological polar surface area (TPSA) and dipole moment, preventing the extreme lipophilicity that often plagues purely carbocyclic analogs.

Table 1: Physicochemical Profile of (3-Methylbenzo[d]isoxazol-5-yl)methanol
Physicochemical PropertyValue / Characteristic
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Estimated Aqueous Solubility (pH 7.4) ~1.5 – 5.0 mg/mL (Thermodynamic)
Partition Coefficient (LogP) ~1.8 – 2.2
Hydrogen Bond Donors (HBD) 1 (Hydroxyl group)
Hydrogen Bond Acceptors (HBA) 3 (Isoxazole N, Isoxazole O, Hydroxyl O)
Topological Polar Surface Area (TPSA) 46.25 Ų
Structural Role Precursor to SPT DNA Gyrase Inhibitors

Mechanistic Role in Drug Design

As a Senior Application Scientist, I emphasize that scaffold selection is rarely arbitrary; it is governed by strict causality between molecular geometry and target engagement. The choice to utilize a 3-methylbenzo[d]isoxazole core rather than a simple phenyl or indole ring is driven by two primary factors:

  • Target Engagement (Avoidance of Cross-Resistance): The benzisoxazole scaffold fused with a piperidine ring provides a unique spatial trajectory. The distal substituents on the benzisoxazole probe a differentiated binding environment within the bacterial DNA gyrase and Topoisomerase IV (Topo IV) ATP sites. This novel binding mode completely bypasses the resistance mechanisms that render fluoroquinolones ineffective [2].

  • Solubility vs. Protein Binding Causality: Highly lipophilic compounds often exhibit low minimum inhibitory concentrations (MIC) in vitro but fail in vivo due to extensive plasma protein binding (low fu​ ). The isoxazole ring introduces electronegative heteroatoms that improve aqueous solubility and reduce serum-induced MIC shifts, ensuring the drug remains free and active in the bloodstream [3].

G A Fluorinated Precursor + Acetone Oxime B Base-Promoted Cyclization (KO-t-Bu, THF, 0°C) A->B Nucleophilic Aromatic Substitution (SNAr) C (3-Methylbenzo[d]isoxazol-5-yl)methanol Intermediate B->C Ring Closure D Oxidation to Aldehyde (MnO2) C->D Activation E Knövenagel Condensation & [1,5]-Hydride Shift D->E Barbituric Acid Addition F Spiropyrimidinetrione (SPT) Antibacterial E->F Mannich Cyclization

Synthetic pathway of spiropyrimidinetriones utilizing the benzisoxazole intermediate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes built-in quality control checks to prevent the propagation of errors.

Synthesis of the Benzisoxazole Scaffold

The formation of the benzisoxazole ring relies on a nucleophilic aromatic substitution (SNAr) followed by cyclization.

  • Causality of Reagents: Potassium tert-butoxide (KO-t-Bu) is selected because it is a strong, sterically hindered, non-nucleophilic base. It efficiently deprotonates acetone oxime without participating in unwanted side reactions with the electrophilic fluorinated precursor[1].

Step-by-Step Protocol:

  • Preparation: Under an inert N₂ atmosphere, dissolve acetone oxime (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Deprotonation: Dropwise add KO-t-Bu (1.0 M in THF, 1.0 eq). The resulting slurry must be warmed to room temperature and stirred for 30 minutes to ensure complete oximate anion formation.

  • SNAr Addition: Cool the mixture back to 0 °C. Slowly add a solution of the appropriately substituted (3-fluoro-4-acylphenyl)methanol precursor (1.0 eq) in THF.

  • Cyclization & Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS. Validation check: The reaction is deemed complete only when the mass of the starting fluorinated precursor is <1% of the total ion chromatogram (TIC), and the M+H peak corresponding to the cyclized benzisoxazole is dominant.

  • Quenching & Extraction: Quench with 5% aqueous HCl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield pure (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Thermodynamic Aqueous Solubility Profiling

Kinetic solubility assays (e.g., DMSO-dilution methods) often overestimate solubility due to supersaturation. For accurate physicochemical profiling of this intermediate, a thermodynamic shake-flask method is mandatory. This measures the true equilibrium between the crystal lattice energy of the solid and its hydration energy in the buffer.

  • Causality of Conditions: A pH 7.4 phosphate-buffered saline (PBS) is used to mimic physiological blood conditions, which is critical for predicting downstream in vivo behavior.

Step-by-Step Protocol:

  • Solid Dispensing: Weigh an excess amount (~5-10 mg) of solid (3-Methylbenzo[d]isoxazol-5-yl)methanol into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of pH 7.4 PBS to the vial.

  • Internal Controls (Self-Validation): In parallel, prepare vials for a highly soluble reference standard (e.g., Diclofenac) and a poorly soluble standard (e.g., Amiodarone). If the reference standards deviate from their known literature values by >10%, the assay must be invalidated and repeated.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at 25 °C ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid. Crucial: Do not use standard syringe filters, as the compound may adsorb to the filter membrane, artificially lowering the measured solubility.

  • Quantification: Carefully extract the supernatant, dilute appropriately with mobile phase, and inject into an HPLC-UV system. Calculate the concentration against a pre-validated 5-point calibration curve of the compound dissolved in pure methanol.

G Step1 Solid Compound Dispensing (Excess 5-10 mg) Step2 Buffer Addition (pH 7.4 PBS, 1 mL) Step1->Step2 Step3 Equilibration (Shake-flask, 24-48h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 Supernatant Extraction & Dilution Step4->Step5 Step6 HPLC-UV Quantification vs. Standard Curve Step5->Step6

Step-by-step workflow for thermodynamic aqueous solubility determination via shake-flask.

Conclusion

(3-Methylbenzo[d]isoxazol-5-yl)methanol (MW: 163.17 g/mol ) is far more than a simple building block; it is a meticulously engineered scaffold designed to balance lipophilicity and aqueous solubility. By employing robust, self-validating synthetic and analytical methodologies, researchers can reliably utilize this intermediate to execute complex tertiary amino effect (T-reaction) cascades, ultimately yielding potent spiropyrimidinetrione antibacterials capable of overcoming modern multidrug resistance.

References

  • Basarab, G. S., et al. "Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization." Journal of Medicinal Chemistry, vol. 57, no. 21, 2014, pp. 9078-9095. URL:[Link]

  • Basarab, G. S., et al. "Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914)." Journal of Medicinal Chemistry, vol. 58, no. 15, 2015, pp. 6264-6282. URL:[Link]

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Foundational

Engineering the 3-Methylbenzo[d]isoxazole Scaffold: The Role of (3-Methylbenzo[d]isoxazol-5-yl)methanol in Modern Drug Discovery

Executive Summary The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its role in atypical antipsychotics and anticonvulsants. However, recent advances in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, historically recognized for its role in atypical antipsychotics and anticonvulsants. However, recent advances in structure-based drug design have repositioned specific functionalized derivatives—most notably (3-methylbenzo[d]isoxazol-5-yl)methanol —as critical pharmacophoric elements and versatile synthetic nodes. This technical whitepaper explores the causality behind selecting this specific scaffold, detailing its application as an acetyl-lysine mimic in oncology and an isosteric hydrogen-bond acceptor in antimicrobial drug discovery.

Pharmacophoric Rationale of the Core Scaffold

The selection of the 3-methylbenzo[d]isoxazole core over traditional phenyl or pyridyl rings is driven by its unique stereoelectronic profile. The adjacent nitrogen-oxygen arrangement within the five-membered isoxazole ring creates a highly specific dipole moment and hydrogen-bonding network.

  • Acetyl-Lysine (KAc) Mimicry: In the development of Bromodomain and Extra-Terminal (BET) inhibitors for castration-resistant prostate cancer (CRPC), the 3-methylbenzo[d]isoxazole moiety acts as a highly effective KAc mimic. Co-crystal structures reveal that the isoxazole oxygen atom forms a direct hydrogen bond with the conserved Asn140 residue in the BRD4(1) binding pocket, while the nitrogen atom engages in a water-mediated hydrogen bond with Tyr97, anchoring the molecule deeply within the pocket[1].

  • Isosteric Replacement: In the design of DNA gyrase inhibitors, the benzisoxazole scaffold was engineered to position an oxygen atom in the exact spatial coordinate previously occupied by a fluorine atom in older fluoroquinolone-like scaffolds. This isosteric replacement maintains critical hydrogen-bond accepting capabilities while favorably altering the lipophilicity and metabolic stability of the molecule[2].

(3-Methylbenzo[d]isoxazol-5-yl)methanol as a Synthetic Node

While the core provides the biological interaction, the 5-hydroxymethyl substituent is the critical synthetic handle that allows medicinal chemists to build complex architectures. The primary alcohol is a stable, isolable functional group that can be selectively oxidized to an aldehyde. This aldehyde serves as the necessary electrophile for downstream coupling reactions, such as aldol-type condensations or reductive aminations, which are required to append bulky spirocyclic systems[3].

G S1 Silyl-Protected Precursor (TBDPS Ether) S2 Acidic Deprotection (HCl, EtOH, 75°C) S1->S2 S3 (3-Methylbenzo[d]isoxazol- 5-yl)methanol S2->S3 S4 Mild Oxidation (MnO2, CH2Cl2) S3->S4 S5 Benzisoxazole 5-Carbaldehyde S4->S5 S6 Coupling to Spiropyrimidinetrione S5->S6

Synthetic workflow from protected precursor to active spiropyrimidinetrione.

Key Therapeutic Applications & Quantitative Profiling

Antimicrobial Discovery: DNA Gyrase Inhibitors

Multidrug-resistant bacterial infections require novel mechanisms of action to bypass existing resistance cascades. Spiropyrimidinetriones fused with a benzisoxazole scaffold have emerged as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. By utilizing the (3-methylbenzo[d]isoxazol-5-yl)methanol intermediate, researchers successfully synthesized compounds that avoid cross-resistance with traditional fluoroquinolones[2].

MOA Drug Benzisoxazole Spiropyrimidinetrione Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Drug->Gyrase Binds ATP Pocket Complex Drug-Enzyme-DNA Cleavage Complex Gyrase->Complex Traps Cleaved DNA Inhib Inhibition of DNA Supercoiling Complex->Inhib Prevents Ligation Death Bacterial Cell Death Inhib->Death Accumulates Breaks

Mechanism of bacterial DNA Gyrase inhibition by benzisoxazole derivatives.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)

Compound Class S. aureus (MRSA) H. influenzae E. coli
Benzisoxazole (-)-1 0.125 2 >64
Ciprofloxacin (Control) 32 0.015 0.015

| Linezolid (Control) | 2 | >64 | >64 |

Data synthesized from[2].

Oncology: BET Bromodomain Inhibitors

In oncology, the 3-methylbenzo[d]isoxazole scaffold has been optimized to target the bromodomain of BRD4, a critical regulator of MYC oncogene expression. The scaffold fits snugly into the acetyl-lysine binding pocket, demonstrating high selectivity over non-BET subfamily members[1].

Table 2: Binding Affinity of Benzo[d]isoxazole Derivatives to BRD4(1) | Compound | Scaffold Core | BRD4(1) Kd​ (nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | | 6i (Y06036) | 3-Methylbenzo[d]isoxazole | 82 | High over non-BET | | 7m (Y06137) | 3-Methylbenzo[d]isoxazole | 81 | High over non-BET |

Data derived from [1].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify the choice of reagents and conditions.

Protocol A: Synthesis and Oxidation of the 5-Methanol Intermediate

This protocol outlines the generation of the active aldehyde from a silyl-protected precursor, a critical step in synthesizing[3].

Step 1: Acidic Deprotection

  • Procedure: Dissolve 1 eq of the TBDPS-protected precursor in ethanol. Add an equal volume of 5% aqueous HCl. Heat the stirred solution to 75°C for 2 hours.

  • Causality: The use of 5% aqueous HCl in ethanol at 75°C is precisely calibrated to cleave the bulky tert-butyldiphenylsilyl (TBDPS) ether without hydrolyzing the sensitive isoxazole ring, which can degrade under strongly basic or highly forcing acidic conditions[3].

  • Self-Validation Check: Monitor via TLC (1:1 Hexanes/Ethyl Acetate). The disappearance of the highly non-polar TBDPS-ether spot and the emergence of a polar, UV-active spot confirms deprotection. LC-MS must indicate the exact mass of the free (3-methylbenzo[d]isoxazol-5-yl)methanol.

Step 2: Mild Oxidation

  • Procedure: Dissolve the resulting alcohol (1 eq) in anhydrous CH₂Cl₂. Add activated MnO₂ (20 eq). Stir at room temperature for 72 hours. Filter through Celite to remove MnO₂, wash with CH₂Cl₂, and concentrate the filtrate[3].

  • Causality: Activated MnO₂ in CH₂Cl₂ is chosen over harsher oxidants (e.g., Jones reagent) to selectively convert the primary alcohol to an aldehyde. This prevents over-oxidation to the carboxylic acid and avoids the oxidative degradation of sensitive morpholine or fluoro substituents on the aromatic ring[3].

  • Self-Validation Check: The reaction is complete when the alcohol spot is replaced by a slightly less polar aldehyde spot on TLC. Validate the product rapidly via ¹H-NMR by confirming the presence of a distinct formyl proton singlet near 10.0 ppm.

Protocol B: Biochemical Validation via DNA Gyrase Supercoiling Assay

Step 1: Reaction Assembly

  • Procedure: In a specialized assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT), combine relaxed pBR322 plasmid DNA, 1 mM ATP, and the purified bacterial DNA gyrase enzyme. Add the benzisoxazole test compound dissolved in DMSO (final DMSO concentration <1%).

  • Causality: The addition of ATP is strictly required because DNA gyrase is an ATP-dependent topoisomerase; without ATP, the enzyme can bind and cleave DNA but cannot perform the strand passage necessary for supercoiling[2].

Step 2: Incubation and Electrophoresis

  • Procedure: Incubate at 37°C for 30 minutes. Quench the reaction by adding a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 0.5% SDS. Separate the DNA topoisomers on a 1% agarose gel in TAE buffer.

  • Self-Validation Check: The assay must include a vehicle control (DMSO) and a positive control (Ciprofloxacin). The vehicle control must show a complete electrophoretic shift from relaxed (slow-migrating) to supercoiled (fast-migrating) DNA, validating baseline enzyme activity. The positive control must show a blockade of this shift, validating the assay's sensitivity to inhibition[2].

Conclusion

The (3-methylbenzo[d]isoxazol-5-yl)methanol scaffold is far more than a passive structural element; it is a highly engineered pharmacophore and synthetic linchpin. By acting as a KAc mimic in oncology and an isosteric hydrogen-bond acceptor in antimicrobial therapies, it allows drug developers to navigate complex structure-activity relationships. The self-validating synthetic and biochemical protocols provided herein ensure that researchers can reliably leverage this core to accelerate the discovery of next-generation therapeutics.

References

  • Title: Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections Source: Google Patents URL

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation Protocol for (3-Methylbenzo[d]isoxazol-5-yl)methanol

Introduction The benzisoxazole scaffold is a privileged heterocycle in modern drug discovery, frequently serving as the core pharmacophore in antipsychotics, anticonvulsants, and novel antimicrobial agents (e.g., DNA gyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzisoxazole scaffold is a privileged heterocycle in modern drug discovery, frequently serving as the core pharmacophore in antipsychotics, anticonvulsants, and novel antimicrobial agents (e.g., DNA gyrase inhibitors)[1]. (3-Methylbenzo[d]isoxazol-5-yl)methanol is a critical intermediate and active pharmaceutical ingredient (API) building block. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties and degradation pathways.

This application note details a comprehensive, step-by-step protocol for developing and validating an HPLC method aligned with the enhanced Analytical Quality by Design (AQbD) principles of ICH Q14 [2] and the strict validation criteria of ICH Q2(R2) [3].

Analytical Target Profile (ATP) & Method Rationale

Under the ICH Q14 enhanced approach, method development begins with defining the Analytical Target Profile (ATP) and understanding the causality between analyte structure and chromatographic behavior[4].

Physicochemical Profiling
  • Aromatic Core (Benzisoxazole): The fused heterocyclic ring is highly aromatic and hydrophobic, providing strong π−π interaction potential and a distinct UV chromophore ( λmax​ ~235 nm and 280 nm).

  • Substituents: The 3-methyl group adds slight lipophilicity, while the 5-hydroxymethyl (-CH 2​ OH) group introduces polarity and hydrogen-bonding capacity.

  • Ionization (pKa): The alcohol is non-ionizable at standard HPLC pH ranges (pKa > 14), and the isoxazole nitrogen is extremely weakly basic. Thus, the molecule remains neutral across pH 2.0–8.0.

Chromatographic Strategy (The "Why")
  • Column Selection: Instead of a standard C18, we select a Phenyl-Hexyl stationary phase. The phenyl ring on the stationary phase provides orthogonal π−π selectivity that specifically interacts with the benzisoxazole core. This is critical for resolving the parent API from closely related aromatic degradation products. We utilize Superficially Porous Particles (SPP) to maximize column efficiency and reduce analysis time, fully compliant with modern USP <621> modernization guidelines[5].

  • Mobile Phase & pH: Because the analyte is neutral, pH control is not required for analyte ionization. However, we use a 10 mM Ammonium Acetate buffer at pH 5.0 . Causality: The buffer suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing, ensuring the tailing factor remains 1.2[6].

  • Elution Mode: A gradient elution (Water/Acetonitrile) is employed to ensure polar degradants (e.g., N-oxides) elute early, while highly retained ring-opened degradants are swept from the column efficiently.

AQbD ATP 1. Analytical Target Profile (ATP) Define intended purpose & criteria Risk 2. Risk Assessment Evaluate physicochemical properties ATP->Risk Scout 3. Method Scouting Screen columns & mobile phases Risk->Scout DoE 4. Design of Experiments (DoE) Optimize gradient, temp, flow Scout->DoE MODR 5. Method Operable Design Region Establish parameter boundaries DoE->MODR Valid 6. ICH Q2(R2) Validation Specificity, Linearity, Accuracy MODR->Valid

Fig 1. AQbD workflow for HPLC method development aligned with ICH Q14.

Experimental Protocol

Reagents and Equipment
  • Equipment: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector and a column oven.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (SPP).

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, LC-MS grade Ammonium Acetate, Glacial Acetic Acid.

Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50 mg of (3-Methylbenzo[d]isoxazol-5-yl)methanol into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Further dilute to a working concentration of 100 µg/mL.

Optimized Chromatographic Conditions

Based on Design of Experiments (DoE) optimization[4], the following Method Operable Design Region (MODR) was established as the final control strategy.

ParameterOptimized ConditionRationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm π−π selectivity for benzisoxazole ring[5].
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Suppresses silanol activity; ensures sharp peaks[6].
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm SPP particles.
Column Temp 35°C ± 2°CReduces backpressure and stabilizes retention times.
Detection UV at 235 nm (PDA: 200-400 nm)Captures maximum absorbance of the aromatic system.
Injection Vol 5.0 µLPrevents column overloading and maintains peak symmetry.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
2.0 85 15
8.0 40 60
10.0 10 90
12.0 10 90
12.1 85 15

| 15.0 | 85 | 15 |

Forced Degradation & Stability-Indicating Power

A critical requirement of ICH Q2(R2) is demonstrating method specificity through forced degradation[7]. The method must resolve the API from all degradation products.

Mechanistic Insight: The N-O bond in the benzisoxazole ring is highly susceptible to base-catalyzed cleavage, leading to ring-opened salicylonitrile derivatives. Conversely, oxidative stress typically targets the 5-hydroxymethyl group or forms N-oxides[8].

FD API (3-Methylbenzo[d]isoxazol-5-yl)methanol (Parent API) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox DegA Minor Hydrolysis Products Acid->DegA DegB Ring-Opened Salicylonitrile Deriv. Base->DegB DegC N-Oxide / Alcohol Oxidation Products Ox->DegC

Fig 2. Forced degradation pathways of the benzisoxazole API.

Protocol for Base Hydrolysis (Worst-Case Scenario):

  • Transfer 5 mL of the 1.0 mg/mL stock solution to a 50 mL flask.

  • Add 5 mL of 0.1N NaOH. Stir at room temperature for 2 hours.

  • Neutralize with 5 mL of 0.1N HCl.

  • Dilute to volume with diluent and inject. Acceptance: The peak purity angle of the API must be less than the purity threshold (via PDA), proving no co-elution of the ring-opened degradant.

Method Validation (ICH Q2(R2) Compliance)

The optimized method was validated as a self-validating system, meaning System Suitability Testing (SST) criteria are embedded into every run to ensure continuous fitness for purpose[6].

System Suitability Criteria (per USP <621>)
  • Resolution ( Rs​ ): > 2.0 between API and closest degradant.

  • Tailing Factor ( Tf​ ): 1.5 for the API peak.

  • Theoretical Plates ( N ): > 5,000.

  • Injection Precision (%RSD): 2.0% for 6 replicate injections.

ICH Q2(R2) Validation Summary
Validation ParameterMethodologyAcceptance CriteriaResult Summary
Specificity Blank, Placebo, and Forced Degradation samples injected.No interference at API tR​ . Peak purity passed.Complies. Base degradant elutes at RRT 1.35.
Linearity 5 concentration levels (25% to 150% of nominal 100 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998. y-intercept 2% of response.
Accuracy Spiked recovery at 50%, 100%, and 150% levels (n=3 each).Mean recovery 98.0% – 102.0%.99.4% – 100.8% across all levels.
Precision Repeatability (n=6) and Intermediate Precision (n=6, different day/analyst).%RSD 2.0%.Repeatability: 0.8%. Int. Precision: 1.1%.
Robustness Deliberate variations: Flow (±0.1 mL/min), Temp (±2°C), pH (±0.2).SST criteria must pass. %RSD 2.0%.Complies. Method is robust within MODR[9].
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.S/N 3 (LOD) and S/N 10 (LOQ).LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group
  • Validation of Analytical Procedures Q2(R2) - ICH ICH Official Site
  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Journal of Medicinal Chemistry - ACS Public
  • ICH Q14- Analytical Procedure Development PSC Biotech
  • ICH Q14: Analytical Procedure Development (Training Module) ICH Official Site
  • Chromatography Method Moderniz
  • ICH Q14 Analytical procedure development - Scientific guideline EMA - European Union
  • USP 621 Key Requirements Explained YouTube (Pharma Talks)
  • Application of HPLC method for investigation of stability of new benzimidazole derivatives ResearchG

Sources

Application

Application Notes and Protocols for the Purification of (3-Methylbenzo[d]isoxazol-5-yl)methanol via Crystallization

Abstract This technical guide provides a comprehensive overview of crystallization techniques for the purification of (3-Methylbenzo[d]isoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The document...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of crystallization techniques for the purification of (3-Methylbenzo[d]isoxazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The document outlines the foundational principles of crystallization, systematic solvent selection strategies, and detailed, step-by-step protocols for cooling crystallization, anti-solvent addition, and vapor diffusion methods. Furthermore, a troubleshooting guide is presented to address common challenges encountered during the purification process, ensuring researchers and drug development professionals can achieve high purity and yield of the target compound.

Introduction: The Critical Role of Purity for (3-Methylbenzo[d]isoxazol-5-yl)methanol

(3-Methylbenzo[d]isoxazol-5-yl)methanol is a pivotal building block in the synthesis of various biologically active molecules. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, found in a range of therapeutic agents, including antipsychotics and anticonvulsants.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced efficacy, and potential toxicity in the final active pharmaceutical ingredient (API). Crystallization is a powerful and widely used technique for the purification of organic compounds, offering the potential to yield highly pure crystalline solids from a crude reaction mixture.[3] This application note serves as a detailed guide to developing a robust crystallization process for (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Foundational Principles: Solvent Selection and Solubility

The success of any crystallization process is critically dependent on the choice of solvent.[4][5] An ideal solvent for the crystallization of (3-Methylbenzo[d]isoxazol-5-yl)methanol should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the final product.[4]

  • Safety: The solvent should have a low toxicity profile and be non-flammable, if possible.

  • Crystal Morphology: The solvent can influence the shape and size of the crystals, which can impact downstream processing such as filtration and drying.

Given the structure of (3-Methylbenzo[d]isoxazol-5-yl)methanol, which contains both a polar hydroxyl group and a less polar aromatic benzisoxazole ring system, a range of solvents with varying polarities should be screened.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group of the target compound can form hydrogen bonds with alcohol solvents, potentially leading to good solubility at higher temperatures.
Esters Ethyl acetateOffers moderate polarity and is a good solvent for a wide range of organic compounds.
Ketones Acetone, 2-ButanoneGood general solvents, but their low boiling points can sometimes lead to rapid, uncontrolled crystallization.[3]
Aromatic Hydrocarbons TolueneThe aromatic ring of toluene can interact favorably with the benzisoxazole core. Toluene is often a good choice for inducing well-ordered crystals.[6]
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A more environmentally friendly alternative to other ethers with a suitable boiling point.
Water While likely a poor solvent on its own due to the aromatic nature of the compound, it can be an effective anti-solvent when used in combination with a miscible organic solvent.

Crystallization Protocols

The following protocols are provided as a starting point for the purification of (3-Methylbenzo[d]isoxazol-5-yl)methanol. Optimization of parameters such as solvent volume, cooling rate, and anti-solvent addition rate will be necessary to achieve the desired purity and yield.

Protocol 1: Cooling Crystallization

This is the most common and straightforward crystallization technique.[7]

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude (3-Methylbenzo[d]isoxazol-5-yl)methanol in the minimum amount of a pre-selected hot solvent (e.g., isopropanol or ethyl acetate). The solution should be heated to just below the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] The flask can be insulated to further slow the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization.[9][10]

Methodology:

  • Dissolution: Dissolve the crude (3-Methylbenzo[d]isoxazol-5-yl)methanol in a minimum amount of a "good" solvent (e.g., acetone or methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or hexane) dropwise to the stirred solution until the solution becomes persistently cloudy. The rate of addition is a critical parameter that can be optimized.[11]

  • Re-dissolution: Gently warm the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. The controlled decrease in solubility will induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when working with small amounts of material.[12][13]

Methodology:

  • Preparation: Dissolve the crude (3-Methylbenzo[d]isoxazol-5-yl)methanol in a small volume of a relatively non-volatile "good" solvent (e.g., toluene or ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). The larger container should contain a more volatile anti-solvent (e.g., hexane or diethyl ether).

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution containing the compound. This gradual increase in the concentration of the anti-solvent will slowly decrease the solubility of the (3-Methylbenzo[d]isoxazol-5-yl)methanol, leading to the formation of well-defined crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.[8]Add a small amount of additional solvent and gently reheat to redissolve the oil. Allow for slower cooling. Consider using a lower boiling point solvent.
No Crystals Form The solution is not supersaturated (too much solvent used), or nucleation is inhibited.[8]Reduce the solvent volume by evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Rapid Crystallization The solution is too concentrated, or the cooling rate is too fast.Reheat the solution to redissolve the solid and add a small amount of additional solvent. Allow the solution to cool more slowly.[14]
Low Yield The compound has significant solubility in the cold solvent, or too much solvent was used.[14]Ensure the solution is cooled sufficiently. Concentrate the mother liquor and attempt a second crystallization.

Visualization of Crystallization Workflow

The following diagram illustrates the decision-making process for selecting and optimizing a crystallization method for (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Crystallization_Workflow cluster_start Start: Crude (3-Methylbenzo[d]isoxazol-5-yl)methanol cluster_screening Solvent Screening cluster_decision Method Selection cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization cluster_vapor Vapor Diffusion (Optional) cluster_analysis Analysis and Troubleshooting start Crude Product screening Screen Solvents (Table 1) for Solubility Profile start->screening decision Good differential solubility in a single solvent? screening->decision vapor Protocol 3: Vapor Diffusion for High-Quality Crystals screening->vapor For small scale/high purity cooling Protocol 1: Cooling Crystallization decision->cooling Yes antisolvent Protocol 2: Anti-Solvent Crystallization decision->antisolvent No optimize_cooling Optimize: Cooling Rate, Solvent Volume cooling->optimize_cooling analysis Analyze Purity (e.g., HPLC, NMR) and Yield optimize_cooling->analysis optimize_antisolvent Optimize: Anti-Solvent Choice, Addition Rate antisolvent->optimize_antisolvent optimize_antisolvent->analysis troubleshoot Troubleshoot (Table 2) analysis->troubleshoot troubleshoot->screening Re-screen Solvents success Pure Product Achieved troubleshoot->success Purity Met

Caption: Decision workflow for crystallization of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Conclusion

The purification of (3-Methylbenzo[d]isoxazol-5-yl)methanol by crystallization is a critical step in the synthesis of many pharmaceutical compounds. By systematically screening solvents and carefully controlling crystallization parameters such as cooling rate and anti-solvent addition, high purity and yield can be achieved. The protocols and troubleshooting guide provided in this application note offer a robust framework for researchers and drug development professionals to successfully purify this important intermediate.

References

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • Solvent selection for process development - Technobis Crystallization Systems. (2021, November 25). Retrieved from [Link]

  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Machines - Zhanghua Dryer. (2025, November 10). Retrieved from [Link]

  • [WEBINAR] How do you choose a solvent and design your crystallization faster? - APC. (2020, September 28). Retrieved from [Link]

  • How to crystallize your sample — X-ray Core - KU Leuven. (2026, February 6). Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.). Retrieved from [Link]

  • How to Solve Fluid Crystallization Challenges. (2025, July 22). Retrieved from [Link]

  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - MDPI. (2024, December 12). Retrieved from [Link]

  • (a) Thermal protocols for the cooling rate dependent crystallization... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 3.3. CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • cooling crystallization process: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Retrieved from [Link]

  • US1944958A - Purification of aromatic alcohols - Google Patents. (n.d.).
  • Dynamic Optimization of a Batch Cooling Crystallization Process - ACS Publications. (n.d.). Retrieved from [Link]

  • What is crystallization as a technique used for the purification of organic compounds? (2023, December 5). Retrieved from [Link]

  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Methyl-5-Isoxazolemethanol | CAS#:14716-89-3 | Chemsrc. (2025, August 22). Retrieved from [Link]

  • Isolation and crystallization of patchouly alcohol from patchouly oil - Neliti. (n.d.). Retrieved from [Link]

  • (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol - PubChem. (n.d.). Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Benzisoxazole - Wikipedia. (n.d.). Retrieved from [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]

  • (3-BENZO[4][15]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHANOL - NextSDS. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Incorporating (3-Methylbenzo[d]isoxazol-5-yl)methanol into High-Throughput Screening Libraries

Abstract The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its rigid, planar n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its rigid, planar nature and versatile binding properties make it an attractive starting point for drug discovery campaigns.[1] This document provides a comprehensive guide for the strategic incorporation of (3-Methylbenzo[d]isoxazol-5-yl)methanol, a synthetically tractable building block, into high-throughput screening (HTS) libraries. We present the scientific rationale, detailed protocols for parallel synthesis-based derivatization, a robust quality control (QC) workflow, and considerations for downstream screening applications. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this promising scaffold, thereby accelerating the identification of novel hit compounds.

Rationale for Library Inclusion: The Strategic Value of the Benzisoxazole Scaffold

The decision to include a new scaffold in a screening library is a critical one, guided by principles of chemical diversity, synthetic accessibility, and biological relevance.[3][4] (3-Methylbenzo[d]isoxazol-5-yl)methanol is an exemplary candidate for several key reasons:

  • Proven Biological Relevance : The benzisoxazole motif is a cornerstone of numerous therapeutics with a wide range of activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6][7] This history of success strongly suggests that libraries built around this core have a higher probability of interacting with diverse biological targets.

  • "Drug-Like" Physicochemical Properties : The core scaffold possesses favorable physicochemical properties that align with established principles for drug design, such as Lipinski's Rule of Five.[8] Its moderate lipophilicity and molecular weight provide an excellent starting point for derivatization without immediately entering undesirable property space.

  • Synthetic Tractability : The primary alcohol at the 5-position serves as a versatile synthetic handle. It allows for the exploration of a wide chemical space through robust and well-characterized chemical reactions that are highly amenable to the parallel synthesis formats required for library production.[9][10] This enables the rapid generation of a large and diverse set of analogues.[11]

Table 1: Calculated Physicochemical Properties of the Core Scaffold
PropertyValue"Drug-Likeness" Guideline
Molecular Weight163.17 g/mol < 500
cLogP1.65< 5
Hydrogen Bond Donors1 (the -OH group)< 5
Hydrogen Bond Acceptors2 (N and O in the ring)< 10
Polar Surface Area38.08 Ų< 140 Ų

Calculated properties serve as a baseline for library design, ensuring that derivatization strategies maintain favorable drug-like characteristics.

Library Synthesis Strategy: A Parallel Approach

To efficiently generate a diverse library from the (3-Methylbenzo[d]isoxazol-5-yl)methanol core, a parallel synthesis approach is recommended.[12][13] This methodology enables the simultaneous synthesis of dozens to hundreds of discrete compounds, dramatically accelerating the discovery process compared to traditional sequential synthesis.[9][10]

The general workflow involves reacting the core scaffold with a diverse set of building blocks in a multi-well format (e.g., a 96-well plate), followed by parallel purification and quality control analysis.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_process Processing & QC Core (3-Methylbenzo[d]isoxazol-5-yl)methanol Stock Solution Plate Aliquot Core into 96-Well Reaction Plate Core->Plate Reaction Parallel Reaction (e.g., Etherification, Esterification) Plate->Reaction Reagents Diverse Building Blocks (e.g., Alkyl Halides, Acyl Chlorides) Reagents->Reaction Workup Parallel Work-up & Purification (e.g., SPE, HPLC) Reaction->Workup QC High-Throughput QC (LC-MS, Solubility) Workup->QC Final Final Library Plate (DMSO Stock) QC->Final

Caption: General workflow for parallel library synthesis.

Experimental Protocols for Derivatization

The following protocols are optimized for a 96-well plate format and utilize common, robust reactions.

Protocol 1: Parallel Ether Synthesis via Williamson Reaction

This protocol is ideal for introducing a variety of alkyl and benzyl groups, which can modulate lipophilicity and explore hydrophobic pockets in target proteins.

Materials:

  • (3-Methylbenzo[d]isoxazol-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • A diverse library of alkyl and benzyl halides (e.g., bromides or iodides)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette, automated liquid handler (optional)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.5 equivalents per well) in anhydrous DMF in each well of the 96-well reaction block.

  • Core Addition: Prepare a stock solution of (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq.) in anhydrous DMF. Using a multi-channel pipette, add the solution to each well.

  • Alkoxide Formation: Allow the reaction to stir at room temperature for 30 minutes. Effervescence (hydrogen gas evolution) should be observed. This step forms the sodium alkoxide intermediate.

  • Building Block Addition: Prepare stock solutions of the diverse alkyl/benzyl halides (1.2 eq.) in anhydrous DMF in a separate 96-well plate. Transfer these solutions to the corresponding wells of the reaction block.

  • Reaction: Seal the reaction block and heat to 60°C for 4-12 hours, or until reaction completion is confirmed by LC-MS analysis of a representative well.

  • Quenching & Work-up: Cool the reaction block to room temperature. Carefully quench each well by the slow addition of water. Extract the products using a 96-well liquid-liquid extraction method with ethyl acetate.

  • Purification: Concentrate the combined organic layers. Purify the crude products using parallel solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Parallel Ester Synthesis via Acylation

This protocol introduces ester functionalities, which can act as hydrogen bond acceptors and are common motifs in bioactive molecules.

Materials:

  • (3-Methylbenzo[d]isoxazol-5-yl)methanol

  • A diverse library of acyl chlorides or carboxylic acids

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • For carboxylic acids: a coupling agent like HATU or HBTU

  • Anhydrous Dichloromethane (DCM) or DMF

  • 96-well reaction block with sealing mat

Procedure (using Acyl Chlorides):

  • Preparation: Prepare a stock solution of (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq.) and a base such as TEA (2.0 eq.) in anhydrous DCM in each well of the reaction block.

  • Building Block Addition: Prepare stock solutions of the diverse acyl chlorides (1.1 eq.) in anhydrous DCM in a separate 96-well plate.

  • Reaction: Cool the reaction block to 0°C. Transfer the acyl chloride solutions to the corresponding wells of the reaction block. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for completion by LC-MS.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude products using parallel flash chromatography or preparative HPLC.

Quality Control: Ensuring Library Integrity

The quality of an HTS campaign is directly dependent on the quality of the compound library.[14] Rigorous QC is not optional; it is essential for generating reliable and reproducible data.[15][16] False positives from reactive impurities or false negatives from compound degradation or low purity can waste significant resources.[17]

G cluster_qc Library Quality Control Workflow Crude Crude Product from Synthesis Purified Purified Compound Crude->Purified LCMS Purity & Identity Check (LC-MS) Purified->LCMS NMR Structural Confirmation (NMR on Subset) LCMS->NMR Solubility Aqueous Solubility (Nephelometry) LCMS->Solubility Final Qualified Compound for Master Plate Solubility->Final

Caption: A multi-step quality control workflow.

Protocol 3: High-Throughput Quality Control

Objective: To confirm the identity, purity, and assess the solubility of each compound in the newly synthesized library.

Equipment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system with an autosampler capable of handling 96-well plates.

  • Automated liquid handler for sample preparation.

  • Nephelometer or plate reader for solubility assessment.

Procedure:

  • Sample Preparation: From the purified product plate, create a daughter plate by transferring a small aliquot (e.g., 5 µL of a 10 mM DMSO stock) into a 96-well plate containing the appropriate solvent for LC-MS analysis (e.g., acetonitrile/water).

  • Identity and Purity Analysis (LC-MS):

    • Inject each sample into the LC-MS system.

    • Confirm identity by matching the observed mass-to-charge ratio (m/z) with the calculated exact mass of the expected product.

    • Determine purity by integrating the area of the main product peak relative to the total peak area in the chromatogram (e.g., at 214 nm or 254 nm).

    • Acceptance Criterion: Purity ≥ 95%.

  • Solubility Assessment (Kinetic Nephelometry):

    • Using an acoustic liquid handler, dispense a small volume (e.g., 100 nL) of the 10 mM DMSO stock into a 384-well plate containing aqueous buffer.

    • Measure light scattering over time using a nephelometer. A sharp increase in scattering indicates compound precipitation.

    • Flagging: Compounds that precipitate at the screening concentration should be flagged in the database. This information is crucial for interpreting assay results.

Table 2: Example Library QC Data Table
Well IDCompound IDExpected MassObserved Mass (M+H)+Purity (%)Solubility Flag
A01BZ-ETH-001207.24208.198.7OK
A02BZ-ETH-002253.29254.196.2OK
A03BZ-ETH-003287.33N/D15.4-
A04BZ-ETH-004221.27222.199.1Precipitate
..................

N/D: Not Detected. Well A03 would be flagged as a failed synthesis.

Application in High-Throughput Screening

Once a library has been synthesized and passed QC, it is ready for screening. The broad biological activities associated with the benzisoxazole scaffold make these libraries suitable for a wide array of assay formats.

  • Target-Based Screens: Kinase panels, GPCR binding assays, enzyme inhibition assays. The scaffold has shown activity against targets like acetylcholinesterase and Hsp90.[18][19]

  • Phenotypic Screens: Cell viability assays (e.g., anticancer), anti-inflammatory cytokine release assays, and antimicrobial growth inhibition assays.[1][6]

  • Quantitative HTS (qHTS): The generation of concentration-response curves for every compound in the primary screen provides richer data, enabling early structure-activity relationship (SAR) analysis directly from the HTS data.[20]

G cluster_hts High-Throughput Screening Cascade Lib QC'd Library Plate (Assay-Ready) Screen Primary HTS (Single or qHTS) Lib->Screen Data Data Analysis (Hit Identification) Screen->Data Confirm Hit Confirmation (Re-test from stock) Data->Confirm Validate Hit Validation (Orthogonal Assays) Confirm->Validate Lead Prioritized Hits for Lead Optimization Validate->Lead

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of (3-Methylbenzo[d]isoxazol-5-yl)methanol

Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation patterns of (3-Methylbenzo[d]isoxazol-5-yl)methanol, a heterocyclic compound of interest in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation patterns of (3-Methylbenzo[d]isoxazol-5-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of direct experimental data in the public domain, this guide synthesizes established fragmentation principles of isoxazole and benzisoxazole derivatives to propose the most probable fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI). A comprehensive protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented, offering a robust framework for researchers engaged in the identification and characterization of this and structurally related molecules.

Introduction

(3-Methylbenzo[d]isoxazol-5-yl)methanol is a substituted benzisoxazole derivative. The benzisoxazole moiety is a key pharmacophore in a variety of biologically active compounds. A thorough understanding of the mass spectrometric behavior of this class of compounds is crucial for their unambiguous identification in complex matrices, for metabolite profiling, and for quality control during synthesis. Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing a fragmentation "fingerprint" that is unique to a molecule's structure.[1][2][3] This document serves as a practical guide for researchers to anticipate and interpret the fragmentation patterns of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Predicted Fragmentation Pathways

The fragmentation of (3-Methylbenzo[d]isoxazol-5-yl)methanol is expected to be primarily influenced by the isoxazole ring, the aromatic benzene ring, and the hydroxymethyl substituent. The choice of ionization technique will significantly impact the observed fragmentation.

Electrospray Ionization (ESI) Fragmentation (Positive Ion Mode)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. Subsequent fragmentation is induced by collision-induced dissociation (CID).

A primary fragmentation event for protonated molecules containing a hydroxyl group is the neutral loss of water (H₂O). Another key fragmentation pathway for isoxazole derivatives involves the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring.

Proposed Key Fragmentations under ESI-MS/MS:

  • Initial Protonation: The molecule will likely be protonated to form the [M+H]⁺ ion.

  • Loss of Water: A facile loss of a water molecule (18 Da) from the protonated molecular ion is anticipated, arising from the hydroxymethyl group.

  • Isoxazole Ring Opening: Cleavage of the N-O bond can lead to a ring-opened intermediate, which can then undergo further fragmentation.

  • Loss of Formaldehyde: The hydroxymethyl group can be lost as formaldehyde (CH₂O, 30 Da).

  • Loss of CO and CH₃CN: Studies on isoxazole derivatives have shown that losses of carbon monoxide (CO) and acetonitrile (CH₃CN) can be characteristic fragmentation pathways.[4]

Below is a diagram illustrating the predicted ESI fragmentation pathway.

G M [(3-Methylbenzo[d]isoxazol-5-yl)methanol+H]⁺ frag1 [M+H - H₂O]⁺ Loss of Water M->frag1 -18 Da frag2 [M+H - CH₂O]⁺ Loss of Formaldehyde M->frag2 -30 Da frag3 Further Fragmentation (e.g., loss of CO, CH₃CN) frag1->frag3 frag2->frag3

Caption: Predicted ESI-MS/MS fragmentation of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that often results in extensive fragmentation. The molecular ion (M⁺˙) may be observed, but significant fragment ions are expected.

Proposed Key Fragmentations under EI-MS:

  • Molecular Ion: A detectable molecular ion peak should be present.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group is a highly probable event, leading to a stable benzylic-type cation.

  • Isoxazole Ring Fragmentation: Similar to ESI, the isoxazole ring is prone to cleavage, particularly at the N-O bond. This can lead to skeletal rearrangements.[5]

  • Loss of Small Molecules: Expect losses of small, stable neutral molecules such as H₂O, CO, and HCN.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of (3-Methylbenzo[d]isoxazol-5-yl)methanol using a typical High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

Materials and Reagents
  • (3-Methylbenzo[d]isoxazol-5-yl)methanol standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of (3-Methylbenzo[d]isoxazol-5-yl)methanol in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).

LC-MS/MS System and Conditions
ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Column Temp. 40 °C
Mass Spectrometer AB SCIEX TripleTOF 6600 or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120-150 °C
Desolvation Temp. 350-450 °C
Collision Gas Nitrogen or Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments
Data Acquisition and Processing
  • Perform a full scan MS analysis to determine the m/z of the protonated molecular ion [M+H]⁺.

  • Perform a product ion scan (MS/MS) of the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Process the data using appropriate software to identify and annotate the fragment ions.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for (3-Methylbenzo[d]isoxazol-5-yl)methanol (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol ).

IonizationPredicted m/zProposed Identity/Loss
ESI (+)164.07[M+H]⁺
ESI (+)146.06[M+H - H₂O]⁺
ESI (+)134.06[M+H - CH₂O]⁺
EI163.06M⁺˙
EI134.05[M - CHO]⁺
EI105.04[C₇H₅O]⁺

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 lc HPLC Separation (C18 Column) prep2->lc ms Full Scan MS (Identify [M+H]⁺) lc->ms msms Product Ion Scan (MS/MS) (Fragment [M+H]⁺) ms->msms process Process Spectra msms->process interpret Identify Fragment Ions process->interpret structure Confirm Structure interpret->structure

Caption: General workflow for the LC-MS/MS analysis of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of (3-Methylbenzo[d]isoxazol-5-yl)methanol. The proposed fragmentation pathways, based on the established chemistry of isoxazole derivatives, offer a reliable starting point for the interpretation of experimental data. The detailed LC-MS/MS protocol provides a robust method for obtaining high-quality mass spectra. This information is intended to empower researchers in their efforts to identify and characterize this compound and its analogs in various scientific applications.

References

  • Venter, A., & Botha, M. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of Mass Spectrometry, 52(4), 235-249.
  • Nishiwaki, T. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 123-133.
  • Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1975). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Organic Mass Spectrometry, 10(6), 469-478.
  • BenchChem. (2023). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved October 26, 2023, from [Link]

  • Apetrei, C., & El-Kafraway, S. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 27(8), 2413.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in (3-Methylbenzo[d]isoxazol-5-yl)methanol Synthesis

Welcome to the Heterocyclic Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Portal. This guide is designed for researchers and drug development professionals facing yield bottlenecks in the synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanol. This specific compound serves as a critical pharmacophore scaffold, frequently utilized in the development of atypical antipsychotics and novel DNA gyrase inhibitors.

Below, you will find a mechanistic workflow, troubleshooting FAQs, self-validating protocols, and quantitative data to help you optimize your synthetic route.

Pathway Visualization

ReactionPathway Start Methyl 3-acetyl-4-hydroxybenzoate Oximation Oximation (NH₂OH·HCl, Base) Start->Oximation Oxime Oxime Intermediate Oximation->Oxime Cyclization Cyclization (MW, [bmim]OH) Oxime->Cyclization Optimal Route SideProduct1 Oxime Acetate (Thermal Byproduct) Oxime->SideProduct1 Ac₂O, Heat BenzisoxazoleEster Methyl 3-methylbenzo[d]isoxazole-5-carboxylate Cyclization->BenzisoxazoleEster Reduction Chemoselective Reduction (LiBH₄ or DIBAL-H) BenzisoxazoleEster->Reduction Controlled SideProduct2 Ring-Cleaved Phenol (Over-reduction Byproduct) BenzisoxazoleEster->SideProduct2 LiAlH₄ or H₂/Pd Target (3-Methylbenzo[d]isoxazol-5-yl)methanol Reduction->Target

Synthetic workflow and byproduct pathways for (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Troubleshooting & FAQs

Q1: Why is my thermal cyclization yielding primarily oxime acetate instead of the 3-methylbenzo[d]isoxazole core? A: Under standard thermal conditions (e.g., acetic anhydride at 120 °C), the hydroxyl group of the oxime intermediate is readily acetylated. However, without a sufficiently basic environment, the subsequent intramolecular nucleophilic aromatic substitution (S_NAr) or dehydration step faces a high activation energy barrier. This kinetic trap halts the reaction at the oxime acetate stage. Transitioning to a microwave-assisted protocol using a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), alters the reaction dynamics. The ionic liquid acts as both a microwave susceptor for rapid, uniform heating and a basic phase-transfer catalyst, lowering the activation energy for ring closure and driving the reaction to the thermodynamic benzisoxazole product in under 60 seconds 1.

Q2: During the reduction of the 5-carboxylate intermediate to the 5-methanol, I observe significant degradation and ring cleavage. How can I preserve the N-O bond? A: The N-O bond in the 1,2-benzisoxazole core is highly labile, with a low bond dissociation energy making it extremely susceptible to reductive cleavage 2. Using aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) will irreversibly cleave the heterocycle, yielding an o-hydroxyacetophenone derivative. To achieve chemoselective reduction of the ester to the alcohol, you must use a milder hydride donor. Lithium borohydride (LiBH₄) in THF is highly effective, as it selectively attacks the electrophilic ester carbonyl while leaving the N-O bond intact.

Q3: How can I improve the regioselectivity of the initial cyclization when starting from a fluorinated precursor? A: When synthesizing complex substituted benzisoxazoles, such as those used in DNA gyrase inhibitors, an alternative to oximation is the direct displacement of an ortho-fluorine atom using acetone oxime 3. Regioselectivity is dictated by the relative electrophilicity of the available fluorine atoms on the aromatic ring. To prevent competitive side reactions, use a strong, non-nucleophilic base like Potassium tert-butoxide (KOtBu) in THF at 0 °C. This ensures complete deprotonation of the acetone oxime to its highly nucleophilic oximate form, which then selectively attacks the most activated ortho-fluorine via an S_NAr mechanism prior to acid-catalyzed cyclization.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Methyl 3-methylbenzo[d]isoxazole-5-carboxylate

Causality: Microwave heating ensures rapid, uniform energy distribution, while [bmim]OH acts as both a base and a phase-transfer catalyst, promoting the S_NAr ring closure over simple O-acetylation.

  • Preparation: In a microwave-safe quartz vessel, combine the oxime intermediate (1.0 eq) with [bmim]OH (2.0 mol%).

  • Irradiation: Irradiate the mixture at 300 W (maintaining approx. 90 °C) for 30-60 seconds.

  • Validation Check (Phase & TLC): The reaction mixture will transition from a suspension to a clear, homogenous ionic liquid phase. Perform a TLC (Hexanes:EtOAc 3:1). The protocol is validated if there is complete disappearance of the polar oxime spot (R_f ~0.2) and the emergence of a highly UV-active spot (R_f ~0.6) corresponding to the cyclized core.

  • Workup: Cool to room temperature and extract with ethyl acetate (3 x 15 mL). The ionic liquid phase can be recovered, washed with ether, dried, and reused for up to four cycles without activity loss 1. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction to (3-Methylbenzo[d]isoxazol-5-yl)methanol

Causality: Utilizing LiBH₄ avoids the over-reduction associated with LiAlH₄. Maintaining a strict temperature profile protects the labile N-O bond from reductive cleavage.

  • Preparation: Dissolve Methyl 3-methylbenzo[d]isoxazole-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add LiBH₄ (1.5 eq, 2.0 M in THF) dropwise over 15 minutes.

  • Validation Check (Visual): Mild effervescence (H₂ gas) may occur if trace moisture is present. The solution must remain pale yellow. A deep color change (e.g., dark orange/red) indicates unwanted N-O ring opening.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 95:5) until the ester starting material is consumed.

  • Quenching & Validation Check (Chemical): Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Perform a rapid Ferric Chloride (FeCl₃) spot test on the crude organic phase. A negative result (no purple/blue color) self-validates the protocol , confirming the N-O bond remains intact and no free phenolic byproducts were generated.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography to yield the pure (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Quantitative Yield Analysis

Table 1: Impact of Cyclization Conditions on Benzisoxazole Core Yield

MethodCatalyst/ReagentTimeTemperatureYield (%)Primary Product
ThermalAcetic Anhydride2-4 hours120 °C< 10%Oxime Acetate (Kinetic)
Microwave[bmim]OH30-60 sec90 °C85-96%1,2-Benzisoxazole (Thermodynamic)

Table 2: Reagent Selection for Chemoselective Ester Reduction

Reducing AgentSolventTemp (°C)N-O Bond Cleavage?Yield of 5-Methanol (%)
LiAlH₄ (Excess)THF0 to 25Yes (Complete)0%
H₂, Pd/CMeOH25Yes (Complete)0%
DIBAL-H (2.2 eq)DCM-78No75-82%
LiBH₄ (1.5 eq)THF0 to 25No85-90%

References

1.5. Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid Source: ACG Publications URL:1

1.6. An In-depth Technical Guide to the 1,2-Benzisoxazole Core: Structure, Properties, and Applications Source: BenchChem URL:2

1.11. Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry - ACS Publications URL:3

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for (3-Methylbenzo[d]isoxazol-5-yl)methanol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach the extraction of (3-Methylbenzo[d]isoxazol-5-yl)methanol not as a trial-and-error exercise, but as a predictable thermodynamic proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach the extraction of (3-Methylbenzo[d]isoxazol-5-yl)methanol not as a trial-and-error exercise, but as a predictable thermodynamic process. This compound features a lipophilic benzisoxazole core—a privileged scaffold frequently utilized in the synthesis of DNA gyrase inhibitors and BRD4 inhibitors[1],[2]—paired with a polar, hydrogen-bonding hydroxymethyl (-CH₂OH) group.

To achieve quantitative recovery, your extraction methodology must respect this dual nature. Highly non-polar solvents fail to disrupt the intermolecular hydrogen bonds of the alcohol, while highly polar, water-miscible solvents cannot be used for direct liquid-liquid extraction (LLE) from aqueous mixtures. This guide provides the mechanistic rationale, troubleshooting steps, and self-validating protocols required to master this workflow.

Troubleshooting & FAQs

Q: I am experiencing low recovery (<40%) when extracting my reaction mixture with hexane or diethyl ether. What is the mechanistic cause? A: The root cause is a polarity mismatch. Hexane (polarity index 0.1) and diethyl ether (polarity index 2.8) lack the hydrogen-bond accepting capability required to solvate the hydroxymethyl group. Consequently, the molecule remains partially partitioned in the aqueous phase. You must switch to a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]. EtOAc acts as a superior hydrogen-bond acceptor, driving the partition coefficient favorably into the organic layer.

Q: During LLE from a complex biological matrix, a thick emulsion forms at the interface. How can I break it without degrading the compound? A: Emulsions in biological matrices are stabilized by amphiphilic proteins that accumulate at the aqueous-organic interface. To resolve this, saturate the aqueous layer with NaCl (brine). This "salting-out" effect increases the ionic strength of the aqueous phase, which drastically decreases the solubility of the partially polar benzisoxazole, forcing it into the organic phase. Simultaneously, the high salt concentration denatures the proteins stabilizing the emulsion.

Q: Can I use methanol to extract this compound from a solid tissue matrix or as an SPE eluent? A: Yes. While methanol is miscible with water and unsuitable for aqueous LLE, it is highly efficient for solid-liquid extraction or as a Solid-Phase Extraction (SPE) eluent. Methanol effectively penetrates solid matrices and disrupts hydrogen-bonding networks, ensuring near-quantitative recovery of the analyte[4],[5]. While hydroxylated solvents can sometimes react with highly electrophilic functional groups (like isothiocyanates)[6], the hydroxymethyl group on your target benzisoxazole is completely stable under methanolic extraction conditions.

Q: Does the pH of the aqueous layer matter for this specific molecule? A: Absolutely. While the hydroxymethyl group is neutral, the nitrogen atom within the benzisoxazole ring can become protonated at highly acidic pH levels. If protonated, the molecule becomes an ion and will stubbornly remain in the aqueous phase. Always ensure your aqueous layer is neutralized (pH 7.0–7.5) prior to extraction[2].

Mechanistic Workflows & Visualizations

Causality Mol (3-Methylbenzo[d]isoxazol -5-yl)methanol OH Hydroxymethyl Group (Polar, H-Donor/Acceptor) Mol->OH Ring Benzisoxazole Core (Lipophilic, Pi-System) Mol->Ring EtOAc Ethyl Acetate (Balanced Polarity) OH->EtOAc H-Bonding Hexane Hexane (Non-Polar) OH->Hexane Insoluble (Clashing Polarity) Ring->EtOAc Hydrophobic Affinity

Mechanistic rationale for solvent selection based on functional group interactions.

SolventLogic A Matrix: Aqueous Reaction Mixture C Liquid-Liquid Extraction (LLE) A->C Immiscible Phase Req. B Matrix: Solid or Biological Tissue D Solid-Phase Extraction (SPE) B->D Matrix Disruption Req. E Ethyl Acetate (EtOAc) Optimal H-Bonding C->E Select Solvent F Methanol (MeOH) High Elution Power D->F Select Eluent G High Purity Extract E->G Evaporate F->G Evaporate

Workflow for selecting the appropriate extraction methodology based on matrix type.

Quantitative Solvent Performance Data

Selecting the right solvent requires balancing polarity, boiling point (for downstream evaporation), and expected recovery rates.

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantExpected Recovery (%)Suitability / Role
Ethyl Acetate 4.477.16.088 - 95%Excellent (LLE Primary)
Dichloromethane 3.139.69.185 - 92%Good (LLE Alternative)
Methanol 5.164.733.0> 95% (SPE)Excellent (SPE Eluent)
Hexane 0.168.01.9< 15%Poor (Defatting only)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Reaction Mixtures

Use this protocol to extract the compound from an aqueous synthetic reaction.

  • Neutralization: Quench the aqueous reaction mixture with saturated aqueous NaHCO₃[2].

    • Validation Checkpoint: Spot the solution on pH paper. Do not proceed until the pH is exactly 7.0–7.5. Acidic conditions will protonate the isoxazole nitrogen, ruining organic partitioning.

  • Solvent Addition: Transfer the mixture to a separatory funnel and add an equal volume of Ethyl Acetate (EtOAc).

  • Agitation & Venting: Invert the funnel gently 3–4 times, venting the stopcock after each inversion to release CO₂ gas.

    • Validation Checkpoint: Observe the interface. If a cloudy emulsion persists for more than 2 minutes, add 10 mL of saturated NaCl (brine) to force phase separation.

  • Separation: Drain the lower aqueous layer. Collect the upper EtOAc layer in an Erlenmeyer flask. Extract the aqueous layer two additional times with fresh EtOAc to ensure >95% recovery[3].

  • Drying: Combine all organic layers and add anhydrous Na₂SO₄ until the solid stops clumping and flows freely like sand.

    • Validation Checkpoint: The organic solution must be completely transparent. Any cloudiness indicates residual water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield the crude product.

Protocol B: Solid-Phase Extraction (SPE) for Biological Matrices

Use this protocol to extract the compound from plasma, serum, or solid tissue homogenates.

  • Cartridge Conditioning: Mount a C18 SPE cartridge on a vacuum manifold. Pass 5 mL of 100% Methanol through the cartridge, followed immediately by 5 mL of MS-grade water.

    • Validation Checkpoint:Critical. Do not allow the sorbent bed to dry out. Maintain a 1 mm liquid layer above the frit. A dried bed will cause catastrophic analyte breakthrough.

  • Sample Loading: Load the biological sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Wash: Wash the cartridge with 5 mL of 5% Methanol in water to remove polar biological salts and proteins.

    • Validation Checkpoint: Collect this wash fraction. If you suspect poor retention, analyze this fraction via UV-Vis or TLC; the target analyte should not be present here.

  • Analyte Elution: Elute the target (3-Methylbenzo[d]isoxazol-5-yl)methanol using 5 mL of 100% Methanol[4],[5].

  • Evaporation: Evaporate the methanolic eluate under a gentle, steady stream of nitrogen gas at 40°C until dry.

References

  • Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Synthesis Protocol for 5-Bromo-3-methylbenzo[d]isoxazole: Application Notes for Researchers Source: Benchchem URL: 3

  • Title: Discovery of a novel lead compound targeting BRD4 BD2 with a di-phenyl ether fragment Source: Indian Academy of Sciences URL: 2

  • Title: Optimization of Extraction Solvents on the Antioxidant Properties of Coconut Waste Source: Journal of Advanced Research in Fluid Mechanics and Thermal Sciences (ResearchGate) URL: 4

  • Title: Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots "Siwak" Source: Saudi Pharmaceutical Journal (PubMed Central) URL: 6

  • Title: Optimization of Solvent Concentrations for Optimum Extraction of Polyphenols, Flavonoids, and Antioxidant Activity from Physalis peruviana L. Fruit Extracts Source: Bentham Science Publishers URL: 5

Sources

Troubleshooting

Technical Support Center: (3-Methylbenzo[d]isoxazol-5-yl)methanol Storage &amp; Stability

Welcome to the Application Scientist Support Portal. (3-Methylbenzo[d]isoxazol-5-yl)methanol is a highly valuable synthetic intermediate, notably utilized in the development of spiropyrimidinetrione-based DNA gyrase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

(3-Methylbenzo[d]isoxazol-5-yl)methanol is a highly valuable synthetic intermediate, notably utilized in the development of spiropyrimidinetrione-based DNA gyrase inhibitors [1]. However, its 1,2-benzisoxazole core and primary alcohol moiety make it highly susceptible to thermal and oxidative degradation. This guide provides field-proven, self-validating protocols to ensure the integrity of your compound during storage.

Mechanistic Insight: The Causality of Thermal Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of the compound. As researchers, we cannot simply place this compound in a freezer and hope for the best; we must actively mitigate three specific mechanistic pathways:

  • N-O Bond Lability: The 1,2-benzisoxazole ring is thermodynamically less stable than its benzoxazole isomers. Under thermal stress, the N-O bond is prone to cleavage, leading to ring contraction or rearrangement into o-hydroxybenzonitrile (salicylonitrile) derivatives [2].

  • Kemp Elimination Susceptibility: In the presence of trace moisture or weak bases at elevated temperatures, the compound can undergo a Kemp elimination-like ring-opening. In unsterile environments or biological matrices, benzisoxazole rings are also highly susceptible to rapid degradation into 2-hydroxybenzoyl derivatives [3].

  • Hydroxymethyl Oxidation: The 5-hydroxymethyl group can undergo auto-oxidation to an aldehyde or carboxylic acid if exposed to atmospheric oxygen and ambient heat.

Degradation A (3-Methylbenzo[d]isoxazol-5-yl)methanol B Thermal Stress / Ambient Heat A->B C N-O Bond Cleavage B->C Heat + Moisture D Hydroxymethyl Oxidation B->D Heat + O2 E Salicylonitrile Derivatives C->E F Aldehyde / Carboxylic Acids D->F

Mechanistic pathways of (3-Methylbenzo[d]isoxazol-5-yl)methanol thermal degradation.

Quantitative Stability Profile

The following table summarizes the expected half-life and degradation profile of (3-Methylbenzo[d]isoxazol-5-yl)methanol under various storage conditions. Summarizing this data allows for rapid comparison when designing your laboratory's storage infrastructure.

Storage ConditionTemperatureAtmosphereStateEst. Shelf LifePrimary Degradant Observed
Ultra-Low Temp (Ideal)-80°CArgonSolid (Lyophilized)> 24 MonthsNone
Standard Freezer-20°CArgonSolid (Lyophilized)12 - 18 MonthsTrace Aldehyde
Refrigeration4°CAmbient AirSolid3 - 6 MonthsSalicylonitrile derivatives
Room Temperature25°CAmbient AirSolid< 2 WeeksSalicylonitrile + Polymerization
Solution (DMSO/MeOH)25°CAmbient AirLiquid< 48 HoursRing-opened products

Troubleshooting Guide: Identifying & Resolving Issues

Q: My stored batch of (3-Methylbenzo[d]isoxazol-5-yl)methanol changed from an off-white powder to a yellowish/brown solid. What happened? A: Causality: Yellowing is a macroscopic indicator of N-O bond cleavage. When the benzisoxazole ring opens, it forms conjugated salicylonitrile derivatives that absorb light in the visible spectrum. This occurs when storage temperatures exceed 4°C or if the container is not hermetically sealed, allowing moisture to catalyze the degradation. Resolution: Discard heavily discolored batches, as the purity is likely compromised below acceptable assay thresholds. For future batches, strictly adhere to the -20°C Argon-purged storage protocol.

Q: LC-MS analysis of my stored sample shows an unexpected M-2 peak and an M-18 peak. How do I interpret this? A: Causality: An M-2 peak indicates the thermal/oxidative conversion of the primary alcohol (-CH2OH) to an aldehyde (-CHO). An M-18 peak indicates dehydration (loss of H2O), which can lead to intermolecular cross-linking or polymerization under thermal stress. Resolution: This is an oxidative and thermal issue. Implement the inert-gas purging protocol (see SOP below) to displace oxygen before sealing vials, and ensure the sample is completely desiccated prior to storage.

Q: Is the compound stable in solution for long-term storage? A: Causality: No. In protic solvents (like methanol or water), the benzisoxazole ring is highly susceptible to nucleophilic attack and ring-opening, especially if the solution becomes slightly basic. Even in aprotic solvents (like DMSO), thermal degradation is significantly accelerated compared to the solid state. Resolution: Always store the compound as a lyophilized solid. Reconstitute only the exact amount required immediately before your experiment. This creates a self-validating workflow where solvent-induced degradation is entirely bypassed.

Standard Operating Procedure (SOP): Optimal Storage Workflow

To guarantee compound integrity, implement this step-by-step methodology. This protocol is designed as a self-validating system : the use of a color-indicating desiccant in Step 5 provides immediate visual confirmation of the hermetic seal's integrity. If moisture breaches the system, the desiccant changes color, invalidating the storage condition before the compound is unknowingly compromised in an assay.

Step 1: Lyophilization (Moisture Removal) Dry the synthesized or purchased compound under high vacuum (< 0.1 mbar) for at least 12 hours to remove all trace solvents and moisture. Step 2: Aliquoting (Preventing Freeze-Thaw) Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical formation, and single-use aliquots prevent repeated exposure to atmospheric oxygen and condensation during freeze-thaw cycles. Step 3: Inert Gas Purging (Oxygen Displacement) Using a Schlenk line or a glove box, purge each vial with ultra-high purity, dry Argon. Argon is heavier than air and nitrogen, creating a dense protective blanket over the solid. Step 4: Hermetic Sealing Seal the vials using PTFE-lined screw caps. Causality: PTFE provides a chemically inert, impermeable barrier against atmospheric moisture, unlike standard rubber septa which degrade over time. Step 5: Temperature-Controlled Storage Place the sealed vials in a secondary container with a color-indicating desiccant (e.g., silica gel with cobalt chloride). Store the container at -20°C or -80°C.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquoting (Single-Use Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Sealing (Hermetic Seal) Step3->Step4 Step5 5. -20°C Storage (Thermal Arrest) Step4->Step5

Step-by-step methodology for preventing thermal and oxidative degradation during storage.

FAQs on Formulation and Handling

Q: Can I use a regular frost-free freezer (-20°C) instead of an ultra-low temperature freezer (-80°C)? A: Frost-free freezers undergo periodic warming cycles to melt ice, which can cause micro-fluctuations in temperature. While -20°C is generally sufficient for 12-month storage, you must use a static (non-frost-free) freezer or store the vials inside a thermally insulated secondary container (like a Styrofoam box) within the freezer to buffer against these temperature spikes.

Q: What if a power outage causes a temporary temperature excursion to room temperature? A: If the excursion lasts less than 24 hours and the vials remain hermetically sealed under Argon, the degradation will be minimal (<1%). However, if the compound was stored in ambient air, a 24-hour excursion at 25°C can result in up to 5% degradation. Always verify purity via HPLC or NMR before proceeding with sensitive biological assays.

References

  • Title: Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood Source: Journal of Forensic Sciences (PubMed) URL: [Link]

Optimization

resolving poor solubility of (3-Methylbenzo[d]isoxazol-5-yl)methanol in biological assays

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for resolving challenges related to the poor aqueous solubility of (3-Methylbenzo[d]isoxazol-5-yl)methanol in biological assays. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for resolving challenges related to the poor aqueous solubility of (3-Methylbenzo[d]isoxazol-5-yl)methanol in biological assays. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible experimental results.

Introduction: The Challenge of Poor Solubility

(3-Methylbenzo[d]isoxazol-5-yl)methanol, like many heterocyclic small molecules, possesses a rigid, aromatic structure that contributes to low aqueous solubility. This physical property is a significant hurdle in biological research, as compounds must be fully dissolved in assay media to ensure accurate concentration-dependent effects and avoid artifacts from precipitation. This guide offers a systematic approach to diagnosing and overcoming these solubility issues, ensuring the integrity of your experimental data.

Part 1: Troubleshooting Guide - A Systematic Approach to Solubilization

Successfully incorporating a poorly soluble compound into an aqueous biological assay is a multi-step process. Precipitation, even at the microscopic level, can lead to inaccurate potency values and misleading results. This guide presents a decision-making workflow to systematically address solubility.

Step 1: The Foundation - Proper Stock Solution Preparation

The first and most critical step is the preparation of a high-concentration, stable stock solution. Errors at this stage will propagate through all subsequent dilutions.

Core Principle: Start with a Potent, Miscible Organic Solvent

For most non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.[1][2]

Protocol 1: Preparing a 10 mM DMSO Stock Solution
  • Accurate Weighing: Use a calibrated analytical balance to weigh the required mass of (3-Methylbenzo[d]isoxazol-5-yl)methanol. For small masses, it is more accurate to weigh a slightly larger amount, record the exact weight, and adjust the solvent volume accordingly to calculate the precise concentration.[3]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to a volumetric flask.[3][4]

  • Dissolution: Ensure complete dissolution. Use a vortex mixer and gentle warming (not to exceed 37°C) if necessary. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

Step 2: The Dilution Dilemma - Avoiding Precipitation in Aqueous Media

The most common point of failure is the "crash out" or precipitation of the compound when the concentrated organic stock is diluted into the aqueous assay buffer.

Why Does Precipitation Occur?

When a small volume of DMSO stock is added to a large volume of aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed-solvent system, causing it to precipitate. The key is to maintain a high enough concentration of the co-solvent throughout the process or to use other excipients to keep the compound in solution.

Workflow for Optimizing the Final Assay Concentration

The following diagram illustrates a decision-making process for troubleshooting solubility upon dilution.

Solubility_Workflow Start Start: Prepare 10 mM Stock in 100% DMSO Dilute Dilute to final concentration in aqueous assay buffer Start->Dilute Check_Precip Visual Check: Precipitation? Dilute->Check_Precip Success Success! Proceed with assay. Run vehicle control. Check_Precip->Success No Troubleshoot Issue Detected: Initiate Troubleshooting Check_Precip->Troubleshoot Yes Reduce_Conc Option A: Lower Final Compound Conc. Troubleshoot->Reduce_Conc Increase_DMSO Option B: Increase Final DMSO Conc. Troubleshoot->Increase_DMSO Use_Cyclodextrin Option C: Use Solubility Enhancer (e.g., Cyclodextrin) Troubleshoot->Use_Cyclodextrin Reduce_Conc->Dilute Check_DMSO_Limit Is DMSO% > Assay Limit (e.g., 0.5%)? Increase_DMSO->Check_DMSO_Limit Check_DMSO_Limit->Use_Cyclodextrin Yes DMSO_OK Proceed with assay. Ensure vehicle control matches DMSO%. Check_DMSO_Limit->DMSO_OK No

Sources

Troubleshooting

Technical Support Center: Strategies for Selective Oxidation of (3-Methylbenzo[d]isoxazol-5-yl)methanol

Welcome to the technical support guide for the selective oxidation of (3-Methylbenzo[d]isoxazol-5-yl)methanol. This resource is designed for researchers and drug development professionals encountering challenges in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the selective oxidation of (3-Methylbenzo[d]isoxazol-5-yl)methanol. This resource is designed for researchers and drug development professionals encountering challenges in the synthesis of the corresponding aldehyde, a critical intermediate. The oxidation of primary benzylic alcohols, particularly those on sensitive heterocyclic systems, requires careful selection of reagents and conditions to prevent common side reactions.[1][2] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you minimize side products and maximize the yield of your target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when oxidizing (3-Methylbenzo[d]isoxazol-5-yl)methanol?

The most prevalent side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (3-Methylbenzo[d]isoxazol-5-carboxylic acid).[3][4] Aldehydes are generally more susceptible to oxidation than their parent alcohols, and many oxidizing agents capable of converting the alcohol will also convert the aldehyde if the reaction is not carefully controlled.[2][5] Depending on the chosen reagent, other side products like chlorinated species can arise, especially when using bleach (NaOCl) as a co-oxidant.[6]

Q2: Why are strong, traditional oxidizing agents like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) not recommended for this transformation?

Strong oxidizing agents are generally not suitable for preparing aldehydes from primary alcohols because they are difficult to stop at the intermediate aldehyde stage and will typically proceed to the more stable carboxylic acid.[3][7] Furthermore, these reagents are often highly acidic and harsh, which can lead to the degradation of sensitive functional groups on the substrate.[8] Due to their toxicity, particularly chromium-based reagents, modern synthesis protocols favor milder and more environmentally benign alternatives.[9][10][11]

Q3: Which classes of mild oxidizing agents are preferred for this synthesis?

For selective oxidation of primary alcohols to aldehydes, several classes of mild reagents are preferred. These include:

  • Hypervalent Iodine Compounds: Most notably the Dess-Martin Periodinane (DMP), which is known for its mildness, high selectivity, and rapid reaction times at room temperature.[11][12][13]

  • Activated DMSO Reagents: The Swern oxidation and its variations use dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride) at low temperatures.[8][14] These methods have excellent functional group tolerance and completely avoid over-oxidation.[9]

  • Catalytic Nitroxyl Radicals: TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) and its derivatives, used in catalytic amounts with a stoichiometric co-oxidant, offer high selectivity but require rigorous control of reaction parameters like pH to prevent side reactions.[15][16]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My main product is the carboxylic acid, not the desired aldehyde.

  • Potential Cause: The oxidizing agent is too strong or the reaction conditions are promoting over-oxidation.

  • Solution & Scientific Rationale:

    • Reagent Selection: Immediately discontinue the use of strong oxidants like Jones Reagent or KMnO₄. Switch to a validated mild oxidant known to stop at the aldehyde stage. Dess-Martin Periodinane (DMP) is an excellent first choice due to its high selectivity and operational simplicity.[3][7][11]

    • Condition Control (TEMPO-specific): If using a TEMPO/bleach system, over-oxidation is often caused by incorrect pH. The selective oxidation to an aldehyde is optimal at a pH of approximately 9.[15] To form the carboxylic acid, the intermediate aldehyde must be hydrated to a gem-diol, a process favored at higher pH (≥10).[17] Therefore, buffering the reaction mixture with sodium bicarbonate (NaHCO₃) is critical.[6]

    • Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC). As soon as the starting alcohol spot has been consumed, quench the reaction immediately to prevent the slower, subsequent oxidation of the aldehyde product.

Problem 2: My reaction is sluggish or incomplete, with significant starting material remaining.

  • Potential Cause: Inactive reagents, poor solubility, or insufficient temperature.

  • Solution & Scientific Rationale:

    • Reagent Quality: For TEMPO-mediated oxidations, the co-oxidant (e.g., household bleach) can degrade over time. Use a fresh, unopened bottle or determine its active concentration via titration.[15] For Swern or DMP oxidations, ensure the reagents have not been degraded by atmospheric moisture.

    • Temperature: While low temperatures are used to control exothermic reactions, some oxidations may require warming to room temperature to proceed at a reasonable rate.[15] For a Swern oxidation, ensure the reaction is allowed to warm to the specified temperature after the addition of the base to facilitate the final elimination step.

    • Solubility: If using a biphasic system (e.g., TEMPO in DCM/water), poor solubility of the substrate can limit the reaction rate. The addition of a phase-transfer catalyst can sometimes be beneficial, but be aware this may also accelerate over-oxidation.[6]

Problem 3: I'm observing new, unexpected side products, possibly from modification of the benzoisoxazole ring.

  • Potential Cause: The reaction conditions are not compatible with the heterocyclic core.

  • Solution & Scientific Rationale:

    • Halogenation (TEMPO/Bleach): The use of NaOCl (bleach) as a co-oxidant can lead to chlorination of electron-rich aromatic or heteroaromatic rings, a known side reaction.[6] If you suspect this is occurring, switch to a non-halogenating TEMPO protocol (e.g., using (diacetoxy)iodobenzene - BAIB as the co-oxidant) or change to a different oxidation method entirely, such as DMP or Swern oxidation.

    • Acidity (DMP): The DMP oxidation produces two equivalents of acetic acid as a byproduct.[11] While generally mild, this acidity could potentially affect highly acid-labile functional groups. If your substrate is sensitive, buffer the reaction by adding 1-2 equivalents of pyridine or solid sodium bicarbonate.[11]

Visualizing the Reaction and Troubleshooting

To better understand the process, the following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues.

G cluster_main Primary Reaction Pathways A (3-Methylbenzo[d]isoxazol-5-yl)methanol B Target Aldehyde A->B Selective Oxidation (DMP, Swern, TEMPO pH 9) C Carboxylic Acid Side Product B->C Over-oxidation (Strong Oxidants, TEMPO pH >10) G Start Oxidation Reaction Performed CheckTLC Analyze crude product by TLC/LCMS Start->CheckTLC Success Reaction Successful: Purify Product CheckTLC->Success Clean conversion Problem Identify Primary Issue CheckTLC->Problem Side products or starting material present OverOx Over-oxidation to Carboxylic Acid Problem->OverOx Major product is more polar NoRxn Incomplete or No Reaction Problem->NoRxn Starting material remains OtherByprod Other Byproducts (e.g., Halogenation) Problem->OtherByprod Unidentified spots Sol_OverOx Switch to milder reagent (DMP). Control pH if using TEMPO. Reduce reaction time. OverOx->Sol_OverOx Sol_NoRxn Check reagent activity/freshness. Ensure anhydrous conditions (Swern). Slightly increase temperature. NoRxn->Sol_NoRxn Sol_OtherByprod Buffer reaction (DMP). Use non-halogenating co-oxidant (TEMPO). OtherByprod->Sol_OtherByprod

Caption: A decision tree for troubleshooting oxidation reaction outcomes.

Comparative Overview of Recommended Protocols

The table below summarizes the key features of the three most reliable mild oxidation methods for this transformation, allowing for an informed choice based on available equipment, substrate sensitivities, and scale.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-mediated Oxidation
Reagents DMP in CH₂Cl₂DMSO, (COCl)₂, Et₃NCat. TEMPO, Cat. KBr, NaOCl, NaHCO₃
Temperature Room Temperature-78 °C to Room Temp.0 °C to Room Temp.
Key Pros Operationally simple, fast, high-yielding, non-toxic metals. [11]Excellent for acid/base sensitive groups, no over-oxidation. [8][9]Catalytic, uses inexpensive reagents, highly selective under proper control. [15]
Key Cons Can be explosive at high temp, produces acetic acid byproduct. [11]Requires cryogenic temps, toxic CO gas byproduct, foul odor (DMS). [8][18]Sensitive to pH, potential for chlorination, requires fresh co-oxidant. [6][17]
Work-up Quench with thiosulfate, filter, extract.Aqueous quench at low temp, extraction.Quench with thiosulfate, separate layers, extract.

Validated Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the most reliable method for small- to medium-scale synthesis of sensitive aldehydes. [12]

  • Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Buffering (Optional): If the substrate is potentially acid-sensitive, add solid sodium bicarbonate (2.0 eq).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion at room temperature. The mixture may turn slightly cloudy.

  • Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (typically complete within 0.5 - 2 hours). [12]5. Quenching: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether. Quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: TEMPO-Catalyzed Oxidation (Anelli-Bobbitt Conditions)

This method is cost-effective for larger scales but requires careful control of temperature and pH. [15]

  • Setup: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve the (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq) in dichloromethane.

  • Catalyst Addition: To the solution, add an aqueous solution of saturated sodium bicarbonate (pH ≈ 9) containing potassium bromide (KBr, 0.1 eq). Then, add TEMPO (0.01 eq).

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite (bleach, ~1.2 eq, fresh) dropwise, ensuring the internal temperature is maintained between 0-5 °C. A color change is typically observed.

  • Reaction: Stir vigorously at 0 °C and monitor by TLC. The reaction is usually complete in under 1 hour.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude product.

References

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Park, H. J., & Lee, J. C. (2009). Oxidation of Benzylic Alcohols with Urea-Hydrogen Peroxide and Catalytic Magnesium Bromide. Synlett, 2009(01), 79-80. Retrieved from [Link]

  • Handy, S. T., & Yacob, Y. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5734. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Bentham Science Publishers. (2021, November 1). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Letters in Organic Chemistry, 18(11). Retrieved from [Link]

  • Wang, G., et al. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Journal of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Grokipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Montclair State University. (n.d.). Greener Alternatives to Selected Organic Oxidation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • MDPI. (2020, March 5). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Catalysts, 10(3), 293. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Springer Nature. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Nature Communications, 16(1). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • YouTube. (2021, May 18). TEMPO oxidation || selective oxidising agent || solved problems. Retrieved from [Link]

  • Reddit. (2024, September 28). TEMPO oxidation advice. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3-Methylbenzo[d]isoxazol-5-yl)methanol Esterification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when esterifying the benzylic alcohol of the 3-methylbenzo[d]isoxazole scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when esterifying the benzylic alcohol of the 3-methylbenzo[d]isoxazole scaffold.

Mechanistic Overview: The Root of the Problem

(3-Methylbenzo[d]isoxazol-5-yl)methanol features a primary benzylic alcohol. While primary alcohols are typically highly reactive, coupling this specific scaffold with sterically demanding carboxylic acids (e.g., complex API fragments or bulky amino acids) often results in stalled reactions or poor yields. The rigid, planar bicyclic benzisoxazole system restricts the conformational freedom of the transition state. When combined with a bulky acyl donor, the optimal trajectory for nucleophilic attack is sterically impeded, necessitating highly electrophilic active esters to lower the activation energy barrier.

Troubleshooting FAQs

Q1: Why is my standard Steglich esterification (DCC/DMAP) yielding mostly unreacted starting material and a white crystalline byproduct? A: You are likely observing the formation of an N-acylurea byproduct. In the Steglich esterification, the carbodiimide (DCC or EDC) activates the carboxylic acid to form an O-acylisourea intermediate. If the (3-Methylbenzo[d]isoxazol-5-yl)methanol is sterically hindered from attacking this intermediate quickly, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement to a stable, unreactive N-acylurea 1. Causality: Steric hindrance decreases the rate of the desired intermolecular nucleophilic attack, allowing the intramolecular rearrangement to dominate. Solution: Increase DMAP loading to 20 mol% to rapidly intercept the O-acylisourea and form a highly reactive acyl-pyridinium species, or switch to the Yamaguchi protocol.

Q2: How does the Yamaguchi esterification overcome this specific steric hindrance? A: The Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride to generate a mixed anhydride intermediate. The ortho-chlorine atoms on the Yamaguchi reagent provide massive steric shielding around its own carbonyl carbon. When DMAP attacks the mixed anhydride, it regioselectively attacks the less hindered aliphatic/acyl carbonyl, forming a highly reactive acyl-pyridinium intermediate. This effectively forces the hindered benzisoxazole alcohol to attack the correct electrophilic center 2.

Q3: My substrate is sensitive to the basic/nucleophilic conditions of the Yamaguchi method. What is a milder alternative? A: The Mukaiyama esterification is an excellent alternative. It employs 2-chloro-1-methylpyridinium iodide to activate the carboxylic acid under very mild, nearly neutral conditions. This forms an active ester intermediate that is highly susceptible to nucleophilic attack by hindered alcohols without requiring strong bases or aggressive acylating agents 3.

Reaction Selection & Workflow Visualization

DecisionTree Start Esterification of (3-Methylbenzo[d]isoxazol-5-yl)methanol Q1 Is the carboxylic acid sterically bulky? Start->Q1 Steglich Steglich Esterification (EDC / DMAP) Q1->Steglich No Yamaguchi Yamaguchi Esterification (TCBCl / DMAP) Q1->Yamaguchi Yes Check Check for N-acylurea byproduct via LC-MS Steglich->Check Check->Yamaguchi High byproduct Mukaiyama Mukaiyama Esterification (2-Cl-1-MePy I) Check->Mukaiyama Acid sensitive substrate

Decision tree for selecting the optimal esterification protocol.

Quantitative Method Comparison

Esterification MethodPrimary ReagentsIdeal Substrate ProfileCommon ByproductsRelative Yield (Hindered)
Steglich EDC·HCl, DMAP (cat.)Unhindered acids/alcoholsN-acylureaLow to Moderate
Yamaguchi TCBCl, Et₃N, DMAPHighly hindered acids/alcohols2,4,6-Trichlorobenzoic acidHigh
Mukaiyama 2-Cl-1-MePy I, Et₃NAcid/Base-sensitive substrates1-Methyl-2-pyridoneModerate to High

Validated Experimental Protocols

Protocol A: Yamaguchi Esterification

Self-Validating System: The physical state of the reaction mixture directly indicates intermediate formation.

  • Activation: Dissolve the sterically hindered carboxylic acid (1.1 eq) in anhydrous THF or toluene (0.2 M). Add triethylamine (2.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: A dense white precipitate (Et₃N·HCl) will form, confirming the successful generation of the mixed anhydride.

  • Coupling: Filter the triethylamine hydrochloride salt under an inert atmosphere (highly recommended to prevent side reactions with sensitive substrates). To the clear filtrate, add (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq) followed by DMAP (1.5 eq).

  • Reaction: Stir the mixture at room temperature (or heat to 60 °C for extreme hindrance) for 4–12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The highly UV-active mixed anhydride intermediate should steadily deplete as the product mass appears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove DMAP), brine, dry over Na₂SO₄, and concentrate.

YamaguchiMech A Carboxylic Acid + Et3N C Mixed Anhydride Intermediate A->C Nucleophilic Attack B Yamaguchi Reagent (TCBCl) B->C D Acyl-pyridinium Active Species C->D + DMAP (Regioselective) F Target Ester Product D->F + Alcohol (E) - DMAP E Hindered Alcohol (Benzisoxazole)

Yamaguchi esterification mechanism highlighting regioselective DMAP activation.

Protocol B: Mukaiyama Esterification

Self-Validating System: Phase transition indicates reaction progression.

  • Reagent Preparation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and (3-Methylbenzo[d]isoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent, 1.5 eq) and tributylamine (2.5 eq).

  • Reaction: Reflux the mixture (approx. 40 °C) for 8–16 hours.

    • Validation Checkpoint: The initial suspension of the Mukaiyama salt will gradually dissolve as it reacts to form the active ester, turning the solution completely homogeneous prior to final product formation.

  • Workup: Evaporate the solvent. Redissolve the crude residue in diethyl ether and wash extensively with water. The 1-methyl-2-pyridone byproduct and unreacted salts are highly water-soluble and will partition into the aqueous layer. Dry the organic layer and purify via flash chromatography.

References

  • Steglich Esterification - Organic Chemistry Portal. Available at:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method - Organic Letters (ACS Publications). Available at:[Link]

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC (National Institutes of Health). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Methylbenzo[d]isoxazol-5-yl)methanol vs other benzisoxazole derivatives in CNS drug design

An In-Depth Comparison Guide: (3-Methylbenzo[d]isoxazol-5-yl)methanol vs. Established Benzisoxazole Derivatives in CNS Drug Design Executive Summary The 1,2-benzisoxazole scaffold is a highly privileged structure in cent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: (3-Methylbenzo[d]isoxazol-5-yl)methanol vs. Established Benzisoxazole Derivatives in CNS Drug Design

Executive Summary

The 1,2-benzisoxazole scaffold is a highly privileged structure in central nervous system (CNS) drug discovery, historically serving as the pharmacophoric core for blockbuster atypical antipsychotics and anticonvulsants[1]. However, as neuropharmacology shifts from monoamine receptor antagonism toward epigenetic regulation and multi-target directed ligands (MTDLs), the demand for versatile, functionalizable building blocks has surged.

This guide provides an objective, data-driven comparison between (3-Methylbenzo[d]isoxazol-5-yl)methanol —an emerging, highly functionalizable synthon—and established benzisoxazole derivatives. By analyzing their structural mechanics, physicochemical properties, and synthetic workflows, this guide equips medicinal chemists with the rationale needed to select the optimal scaffold for novel CNS therapeutics.

Structural and Mechanistic Comparison

The utility of a benzisoxazole derivative in CNS drug design is dictated by its substitution pattern, which governs both target engagement and blood-brain barrier (BBB) penetrance.

A. The Antipsychotic Standard: 3-(Piperidin-4-yl)-1,2-benzisoxazole
  • Representative Drugs: Risperidone, Paliperidone, Iloperidone[1][2].

  • Mechanism of Action: The piperidine ring provides a basic nitrogen that forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in aminergic G protein-coupled receptors (GPCRs). The benzisoxazole core occupies the hydrophobic binding pocket, enabling potent dual antagonism of Dopamine D₂ and Serotonin 5-HT₂A receptors[2].

  • Limitations: The rigid, fully assembled nature of this scaffold limits late-stage functionalization, making it difficult to pivot away from GPCR targets.

B. The Anticonvulsant Standard: 1,2-Benzisoxazole-3-methanesulfonamide
  • Representative Drug: Zonisamide[1].

  • Mechanism of Action: The primary sulfonamide group is essential for blocking voltage-gated Na⁺ and T-type Ca²⁺ channels, while also weakly inhibiting carbonic anhydrase.

  • Limitations: The highly polar sulfonamide group reduces overall lipophilicity, which can restrict BBB permeability if incorporated into larger, more complex molecules.

C. The Emerging Versatile Synthon: (3-Methylbenzo[d]isoxazol-5-yl)methanol
  • Emerging Applications: Epigenetic modulators (BRD4 and HDAC6 inhibitors) and MTDLs for Alzheimer's disease[3][4].

  • Mechanism of Action: Unlike the classical derivatives, this molecule is a functionalizable building block. The 3-methyl group provides optimal steric bulk to anchor the scaffold in the hydrophobic acetyl-lysine binding pockets of bromodomains (e.g., BRD4)[3]. Crucially, the 5-hydroxymethyl group acts as a synthetic handle. It can be directly coupled via etherification or oxidized to an aldehyde for reductive amination, allowing chemists to attach diverse pharmacophores (e.g., piperazines or oxadiazoles) to target neuroinflammation or neurodegeneration[4].

Target_Pathways A 1,2-Benzisoxazole Core B 3-(Piperidin-4-yl) Derivative (e.g., Risperidone) A->B C 3-Methanesulfonamide Derivative (e.g., Zonisamide) A->C D (3-Methylbenzo[d]isoxazol -5-yl)methanol A->D E D2 / 5-HT2A Antagonism B->E F Na+/Ca2+ Channel Blockade C->F G Epigenetic Targets (BRD4, HDAC6) & MTDLs D->G H Atypical Antipsychotic E->H I Anticonvulsant F->I J Neuroprotection & Alzheimer's G->J

Fig 1: Divergent pharmacological pathways of benzisoxazole derivatives in CNS drug design.

Quantitative Data Comparison

To achieve optimal CNS exposure, a compound must adhere to strict physicochemical parameters (e.g., Hansch's rules for CNS drugs: LogP ~2.0, MW < 400, low polar surface area). The table below compares the foundational fragments.

Property3-(Piperidin-4-yl)-1,2-benzisoxazole1,2-Benzisoxazole-3-methanesulfonamide(3-Methylbenzo[d]isoxazol-5-yl)methanol
Molecular Weight ( g/mol ) 202.25212.23163.17
Calculated LogP (cLogP) ~2.1~0.4~1.5
H-Bond Donors (HBD) 121
H-Bond Acceptors (HBA) 242
Topological Polar Surface Area (TPSA) ~38 Ų~82 Ų~46 Ų
Primary Utility Direct GPCR LigandDirect Ion Channel LigandVersatile Scaffold / Synthon
CNS Penetration Potential High (as intact fragment)Moderate (requires active transport)High (ideal starting point for LSF)

(Note: Values are calculated for the base fragments prior to full drug assembly).

Experimental Methodology: Synthesis and Functionalization

When working with benzisoxazoles, the primary synthetic challenge is the lability of the N–O bond, which is susceptible to reductive cleavage (yielding salicylonitrile derivatives) under harsh conditions[5]. The following self-validating protocol demonstrates the selective synthesis and functionalization of (3-Methylbenzo[d]isoxazol-5-yl)methanol.

Protocol A: Selective Reduction to (3-Methylbenzo[d]isoxazol-5-yl)methanol

Rationale: Standard reduction of methyl 3-methylbenzo[d]isoxazole-5-carboxylate using Lithium Aluminum Hydride (LiAlH₄) often results in N–O bond cleavage. To prevent this, Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures is utilized. DIBAL-H acts as an electrophilic reducing agent, selectively reducing the ester without transferring hydride to the electron-deficient heterocycle.

  • Preparation: Dissolve methyl 3-methylbenzo[d]isoxazole-5-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise over 30 minutes to maintain internal temperature.

  • Monitoring: Stir for 2 hours at -78 °C. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the ester spot disappears and a lower Rf spot (alcohol) appears.

  • Quenching & Workup: Quench carefully with methanol at -78 °C, then add saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Stir vigorously until two clear phases form (breaks the aluminum emulsion).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Validation: FTIR should show a broad –OH stretch at ~3300 cm⁻¹ and the absence of the C=O stretch at ~1720 cm⁻¹.

Protocol B: Late-Stage Functionalization via Reductive Amination

Rationale: To generate a CNS-active library (e.g., MTDLs), the methanol group is oxidized to an aldehyde, followed by reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium cyanoborohydride due to its lower toxicity and superior selectivity for imines over aldehydes.

  • Oxidation: Treat (3-Methylbenzo[d]isoxazol-5-yl)methanol with activated Manganese Dioxide (MnO₂, 10 eq) in DCM at room temperature for 12 hours. Filter through Celite to yield the aldehyde[6].

  • Imine Formation: Combine the resulting aldehyde (1.0 eq) with a target secondary amine (e.g., a substituted piperazine, 1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) and stir at room temperature for 4 hours.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC to isolate the novel CNS ligand.

Exp_Workflow Step1 Starting Material: Methyl 3-methylbenzo[d] isoxazole-5-carboxylate Step2 Reduction (DIBAL-H, DCM) -78°C, 2h Step1->Step2 Strict anhydrous Step3 Intermediate: (3-Methylbenzo[d]isoxazol -5-yl)methanol Step2->Step3 Rochelle's workup Step4 Oxidation (MnO2, DCM) RT, 12h Step3->Step4 Mild oxidation Step5 Aldehyde Intermediate Step4->Step5 Celite filtration Step6 Reductive Amination (Amine, NaBH(OAc)3) Step5->Step6 Imine formation Step7 Novel CNS Ligand (e.g., MTDL or Epigenetic Probe) Step6->Step7 HPLC Purification

Fig 2: Synthetic workflow for the generation of novel CNS ligands using the (3-Methylbenzo[d]isoxazol-5-yl)methanol scaffold.

Conclusion

While 3-(piperidin-4-yl)-1,2-benzisoxazole and 1,2-benzisoxazole-3-methanesulfonamide remain foundational to the design of aminergic and ion-channel targeting CNS drugs, (3-Methylbenzo[d]isoxazol-5-yl)methanol represents the next evolution in benzisoxazole chemistry. Its favorable physicochemical profile and highly reactive 5-hydroxymethyl handle make it an unparalleled starting point for the rational design of epigenetic modulators and multi-target directed ligands aimed at complex neurodegenerative diseases.

References

  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology Current Pharmaceutical Design (PubMed).[Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review SciSpace.[Link](Note: URL derived from standard indexing of the cited SciSpace review)

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold Journal of Chemical Sciences (Indian Academy of Sciences).[Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease ResearchGate / European Journal of Medicinal Chemistry.[Link]

  • US20230322747A1 - Oxadiazole HDAC6 inhibitors and uses thereof Google P
  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (Details MnO2 oxidation of benzisoxazole methanols)

Sources

Comparative

Comparative Binding Affinity of (3-Methylbenzo[d]isoxazol-5-yl)methanol Analogs: A Technical Guide to Novel DNA Gyrase Inhibitors

Executive Summary The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of traditional fluoroquinolones (FQs). In response, researchers have identified a novel clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of traditional fluoroquinolones (FQs). In response, researchers have identified a novel class of bacterial type-II topoisomerase inhibitors: Spiropyrimidinetriones (SPTs) .

The synthesis of these next-generation inhibitors relies heavily on the foundational building block (3-Methylbenzo[d]isoxazol-5-yl)methanol . Analogs derived from this scaffold—most notably the clinical candidate Zoliflodacin (ETX0914) and highly potent antituberculosis derivatives like Compound 42—exhibit a fundamentally different binding affinity and mechanism of action compared to legacy antibiotics. This guide objectively compares the binding kinetics, structural causality, and experimental validation of these benzisoxazole-fused analogs against traditional alternatives like Moxifloxacin.

Structural Causality & Mechanism of Action (MoA)

To understand the superior binding affinity of (3-Methylbenzo[d]isoxazol-5-yl)methanol analogs, one must analyze the causality of their structural design .

The Isosteric Advantage of the Benzisoxazole Scaffold

In early SPT development, fluorophenyl rings were utilized to intercalate into the bacterial DNA cleavage site. By transitioning to a benzisoxazole scaffold , chemists strategically placed an oxygen atom in the exact spatial position of a fluorine atom. This isosteric replacement serves a dual purpose:

  • Hydrogen Bonding: The isoxazole oxygen maintains the capability to accept weak hydrogen bonds within the active site.

  • Lipophilicity Optimization: It optimizes the lipophilicity (log D) of the molecule, drastically improving bacterial cell permeability without sacrificing target affinity.

Mg²⁺-Independent Binding

Traditional fluoroquinolones (e.g., Moxifloxacin) require a Mg²⁺ water-metal ion bridge to bind to the Quinolone Resistance-Determining Region (QRDR) of DNA gyrase. Mutations in this region (e.g., GyrA D94G) obliterate FQ binding affinity.

Conversely, benzisoxazole SPTs operate via a Mg²⁺-independent mechanism . They bind directly to the pre-cleaved DNA-gyrase complex, stabilizing the double-stranded DNA breaks. Because they bypass the QRDR entirely, these analogs maintain low-nanomolar binding affinities even in highly FQ-resistant strains.

MoA cluster_FQ Fluoroquinolones (e.g., Moxifloxacin) cluster_SPT Benzisoxazole SPTs Gyrase Bacterial DNA Gyrase Cleavage Complex FQ Binds QRDR (Mg2+ Dependent) Gyrase->FQ Traditional SPT Binds Cleavage Complex (Mg2+ Independent) Gyrase->SPT Novel Mode Resist Vulnerable to Target Mutations FQ->Resist Evade Evades FQ Cross-Resistance SPT->Evade

Mechanism of action comparison: SPTs vs. Fluoroquinolones on DNA Gyrase.

Comparative Binding Affinity & Efficacy Data

The table below summarizes the quantitative binding affinity (IC₅₀ for DNA supercoiling inhibition) and whole-cell efficacy (Minimum Inhibitory Concentration, MIC) of key (3-Methylbenzo[d]isoxazol-5-yl)methanol-derived analogs compared to Moxifloxacin .

Compound ClassRepresentative AnalogTarget EnzymeIC₅₀ (μM)MIC (μM)Cross-Resistance to FQs
Benzisoxazole SPT Compound 42M. tuberculosis Gyrase2.00.49No
Benzisoxazole SPT ZoliflodacinN. gonorrhoeae Gyrase1.7< 0.01No
Fluoroquinolone MoxifloxacinM. tuberculosis Gyrase~10.00.50Yes (QRDR mutations)

Data Interpretation: While Moxifloxacin shows comparable baseline MICs in wild-type strains, its IC₅₀ against the isolated gyrase enzyme is significantly higher (weaker affinity) than the SPT analogs. Furthermore, the SPTs retain their sub-micromolar MICs against MDR strains where Moxifloxacin fails entirely.

Self-Validating Experimental Protocols

To objectively verify the binding affinity and mechanism of these analogs, researchers must employ self-validating assay systems. The following protocols ensure that the observed inhibition is genuinely target-mediated and not an artifact of aggregation or metal chelation.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (IC₅₀)

This assay measures the ability of the analog to inhibit the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA by bacterial DNA gyrase.

Self-Validation Checkpoint: To prove the Mg²⁺-independent mechanism, parallel reactions must be run using a buffer where MgCl₂ is substituted with EDTA. FQs will lose all activity; true SPT analogs will retain binding affinity.

  • Reagent Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL BSA.

  • Substrate & Enzyme Addition: Add 0.5 μg of relaxed pBR322 DNA and 1 U of purified bacterial DNA gyrase (e.g., M. tuberculosis or S. aureus) to the reaction mixture.

  • Ligand Incubation: Add the (3-Methylbenzo[d]isoxazol-5-yl)methanol analog (titrated from 0.01 μM to 100 μM in 1% DMSO). Include a 1% DMSO vehicle control to establish the maximum supercoiling baseline.

  • Reaction Initiation: Incubate the mixture at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding 5 μL of a quench buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA).

  • Electrophoresis & Quantification: Resolve the DNA topoisomers on a 1% agarose gel in 1X TAE buffer at 90V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band using densitometry. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep 1. Relaxed pBR322 DNA Incubate 2. Add Gyrase & Ligand Prep->Incubate ATP 3. ATP Addition (37°C, 30m) Incubate->ATP Quench 4. Quench (EDTA/SDS) ATP->Quench Gel 5. Agarose Gel Electrophoresis Quench->Gel Quant 6. IC50 Quantification Gel->Quant

Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol B: Minimum Inhibitory Concentration (MIC) Broth Microdilution

To correlate enzymatic binding affinity with whole-cell efficacy, a standard broth microdilution assay is required.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., M. tuberculosis H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD₆₀₀ ≈ 0.6).

  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the SPT analogs and Moxifloxacin (positive control) across a concentration range of 125 μM to 0.06 μM.

  • Inoculation: Add 5 × 10⁴ CFU/well of the bacterial suspension.

  • Incubation & Readout: Incubate the plates at 37°C. For fast-growing bacteria, read at 24 hours. For M. tuberculosis, incubate for 7-14 days. Add resazurin dye (0.02%) to determine cell viability; the MIC is defined as the lowest concentration of compound that prevents the color change from blue (oxidized) to pink (reduced).

References

  • Basarab, G. S., Brassil, P., Doig, P., Galullo, V., Haimes, H., et al. (2014). "Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization." Journal of Medicinal Chemistry, 57(21), 9078–9095.[Link]

  • Gibson, E. G., et al. (2022). "Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity." Journal of Medicinal Chemistry, 65(9), 6593–6611.[Link]

  • Kern, G., et al. (2015). "Spiropyrimidinetriones: a Class of DNA Gyrase Inhibitors with Activity against Mycobacterium tuberculosis and without Cross-Resistance to Fluoroquinolones." Antimicrobial Agents and Chemotherapy, 59(9), 5671-5678.[Link]

  • Jian, J. Y., et al. (2023). "Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting." Nucleic Acids Research, 51(8), 3888–3902.[Link]

Safety & Regulatory Compliance

Safety

(3-Methylbenzo[d]isoxazol-5-yl)methanol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (3-Methylbenzo[d]isoxazol-5-yl)methanol Introduction Welcome to this technical operational guide. As a Senior Application Scientist, I frequently consult wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (3-Methylbenzo[d]isoxazol-5-yl)methanol

Introduction

Welcome to this technical operational guide. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize (3-Methylbenzo[d]isoxazol-5-yl)methanol as a core scaffold in synthesizing advanced therapeutics, including spiropyrimidinetrione-based DNA gyrase inhibitors[1] and D-amino acid oxidase (DAAO) inhibitors[2]. While its unique heterocyclic structure is invaluable for target binding, it presents distinct environmental and occupational hazards.

This guide provides a self-validating, step-by-step framework for the safe handling and disposal of this compound, ensuring your laboratory maintains rigorous safety standards, builds operational trust, and achieves strict regulatory compliance.

Part 1: Physicochemical Profile and Mechanistic Hazard Assessment

Proper disposal begins with understanding the molecule. The benzisoxazole ring is highly stable; it resists natural environmental degradation and poses severe toxicity risks to aquatic ecosystems[3][4]. Under no circumstances should this compound or its derivatives be disposed of down the drain or in standard municipal trash[3][5].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / ClassificationOperational Implication
Chemical Nature Heterocyclic AlcoholRequires high-temp incineration to break stable ring bonds.
Physical State Solid (Powder)High risk of aerosolization; handle only in a fume hood[6].
Solubility Soluble in Methanol, DMSOLiquid waste streams will contain volatile/permeable solvents[2][6].
GHS Health Hazard H302: Harmful if swallowedMandates strict PPE (nitrile gloves, lab coat, safety glasses)[4].
GHS Environmental H410: Very toxic to aquatic lifeZero-drain-disposal policy; requires secondary containment[4].

Part 2: Mechanistic Rationale and Experimental Workflows

Because (3-Methylbenzo[d]isoxazol-5-yl)methanol contains a stable heteroaromatic ring, standard biological waste treatment is ineffective. The mandated disposal route is high-temperature incineration (>1000°C) at a licensed facility[3][7]. This extreme thermal process is required to fully cleave the carbon-nitrogen and carbon-oxygen bonds, converting the molecule into harmless carbon dioxide, water, and scrubbed nitrogen oxides.

Protocol 1: Solid Waste Segregation (Powders and Consumables)

Objective: Safely contain unreacted powder, contaminated spatulas, and PPE.

  • Collection: Inside a certified chemical fume hood, gather all residual compound and contaminated materials (e.g., Kimwipes, weighing boats)[6].

    • Causality: Benzisoxazole powders can generate microscopic dust that irritates the respiratory tract[3]. The fume hood prevents inhalation exposure.

    • Validation: Shine a high-intensity flashlight across the hood's surface; the absence of reflective crystalline dust validates that all material has been collected.

  • Containment: Place the collected materials into a dedicated, leak-proof high-density polyethylene (HDPE) solid waste container[3].

    • Causality: HDPE is chemically inert and physically robust, preventing sharp contaminated objects (like pipette tips) from puncturing the vessel.

    • Validation: Press down on the container lid until you hear an audible "click." Attempt to gently lift the lid without pressing the release tab; if it holds firm, the airtight seal is validated.

Protocol 2: Liquid Waste Management (Solvent Solutions)

Objective: Manage solutions of (3-Methylbenzo[d]isoxazol-5-yl)methanol dissolved in organic solvents like methanol or DMSO[2].

  • Compatibility Verification: Check the chemical waste tag on your laboratory's organic solvent carboy[8].

    • Causality: Mixing alcohols/DMSO with incompatible waste (such as strong oxidizers or concentrated acids) can trigger violent exothermic reactions[7].

    • Validation: Cross-reference the carboy's log. If only compatible organic solvents (e.g., DCM, Methanol, Hexane) are listed, the container is validated for use.

  • Transfer and Venting: Slowly pour the liquid waste into the carboy using a secondary containment tray, then secure with a vented cap.

    • Causality: Methanol has a high vapor pressure. A tightly sealed, non-vented cap can cause pressure accumulation and subsequent container rupture[6].

    • Validation: Gently squeeze the sides of the flexible carboy. A faint hissing sound from the cap indicates the pressure-relief valve is functional, validating the system against overpressurization.

Protocol 3: Acute Spill Management

Objective: Rapidly neutralize and contain accidental drops or spills.

  • Immobilization: Evacuate non-essential personnel. Cover the spilled powder or liquid with an inert, damp absorbent material such as sand or commercial vermiculite[3].

    • Causality: Dry sweeping a powder spill causes immediate aerosolization, drastically increasing inhalation risk[6]. Damp vermiculite traps the particles.

    • Validation: Agitate the air slightly above the spill with a gloved hand. The lack of visible airborne dust confirms the compound is successfully immobilized.

  • Recovery: Scoop the absorbed mixture using a non-sparking tool into a hazardous waste bag, seal it, and attach a completed Chemical Waste Tag[8].

    • Causality: Proper labeling ensures the Environmental Health and Safety (EHS) team routes the material to an incinerator rather than a landfill[7].

    • Validation: Ensure the tag explicitly lists "(3-Methylbenzo[d]isoxazol-5-yl)methanol" and "H410". If the EHS barcode scans successfully, the chain of custody is validated.

Part 3: Workflow Visualization

G Start Waste Generation: (3-Methylbenzo[d]isoxazol-5-yl)methanol Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, Spatulas, PPE) Decision->Solid Dry / Solid Liquid Liquid Waste (Methanol/DMSO Solutions) Decision->Liquid Dissolved SolidCont Seal in Leak-Proof Polypropylene Container Solid->SolidCont LiquidCont Store in Compatible Solvent Carboy (Vented) Liquid->LiquidCont Tagging Attach Hazardous Waste Tag (GHS: H302, H410) SolidCont->Tagging LiquidCont->Tagging Incineration High-Temperature Incineration (Licensed EHS Facility) Tagging->Incineration EHS Pickup

Figure 1: Decision matrix and segregation workflow for (3-Methylbenzo[d]isoxazol-5-yl)methanol waste.

Sources

Handling

A Researcher's Guide to the Safe Handling of (3-Methylbenzo[d]isoxazol-5-yl)methanol

As researchers and scientists in the fast-paced field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical infor...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling (3-Methylbenzo[d]isoxazol-5-yl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, namely benzisoxazole derivatives and molecules containing a hydroxymethyl group, to establish a conservative and robust safety protocol. Our primary goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Assessment: A Precautionary Approach

Given the lack of specific toxicological data for (3-Methylbenzo[d]isoxazol-5-yl)methanol, we must infer its potential hazards from its constituent parts: the benzisoxazole core and the hydroxymethyl functional group.

  • Benzisoxazole Derivatives: Many benzisoxazole derivatives are known to be biologically active. Safety data for related compounds, such as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 5-Nitro-1,2-benzisoxazole, indicate the potential for skin and eye irritation.[1][2] Inhalation and ingestion are also potential routes of exposure that should be avoided.[1]

  • Hydroxymethyl Group: While the hydroxymethyl group itself is a common functional group, its presence on a heterocyclic ring can influence the molecule's reactivity and metabolic profile. For instance, the metabolism of some compounds with a hydroxymethyl group can lead to the formation of reactive intermediates.

Therefore, we will operate under the precautionary principle, treating (3-Methylbenzo[d]isoxazol-5-yl)methanol as a compound that is potentially irritating to the skin, eyes, and respiratory tract, and possibly harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards we've identified.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against potential splashes of the compound, which is presumed to be an eye irritant.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents direct skin contact, mitigating the risk of skin irritation.[3]
Protective Clothing A properly fastened laboratory coat.Protects skin and personal clothing from accidental contamination.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.Minimizes the risk of inhaling aerosols or fine particles of the compound.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring reproducible results.

3.1. Preparation and Handling

  • Designated Work Area: All work with (3-Methylbenzo[d]isoxazol-5-yl)methanol should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Weighing and Aliquoting: If working with a solid, handle it carefully to avoid generating dust.[4] For solutions, use appropriate volumetric glassware to minimize the risk of spills.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5] Always handle the compound in a manner that minimizes the generation of aerosols or dust.

  • Post-handling Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_area Designate Fume Hood inspect_container Inspect Container prep_area->inspect_container don_ppe Don Appropriate PPE inspect_container->don_ppe weigh_aliquot Weighing/Aliquoting don_ppe->weigh_aliquot reaction_setup Reaction/Procedure Setup weigh_aliquot->reaction_setup decontaminate Decontaminate Glassware reaction_setup->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A typical laboratory workflow for handling (3-Methylbenzo[d]isoxazol-5-yl)methanol.

3.2. Spill Management

In the event of a spill, prompt and safe cleanup is paramount.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material or spilled solid and place it into a sealed, labeled container for disposal as hazardous waste.[2][3]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with (3-Methylbenzo[d]isoxazol-5-yl)methanol must be treated as hazardous chemical waste.

4.1. Waste Segregation and Collection

  • Solid Waste: This includes any unused compound, contaminated gloves, weigh boats, and paper towels. Collect in a dedicated, leak-proof, and clearly labeled container.

  • Liquid Waste: This includes any solutions containing the compound and solvent rinses from contaminated glassware. Collect in a separate, compatible, and clearly labeled waste container.

4.2. Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(3-Methylbenzo[d]isoxazol-5-yl)methanol," and an indication of the potential hazards (e.g., "Irritant," "Handle with Care"). Store waste containers in a designated satellite accumulation area away from incompatible materials.

Waste Disposal Decision Tree

G cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Contaminated with (3-Methylbenzo[d]isoxazol-5-yl)methanol? start->is_contaminated is_solid Solid or Liquid? is_contaminated->is_solid Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid

Caption: A decision-making flowchart for the proper segregation of waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical advice.[6][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][2]

This guide is intended to provide a framework for the safe handling of (3-Methylbenzo[d]isoxazol-5-yl)methanol. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise sound scientific judgment.

References

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - SAFETY DATA SHEET. (2023, June 26).
  • 2,1-Benzisoxazole, 3-fluoro-1,3-dihydro-1-hydroxy- (9CI) Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • 3-Methyl-5-Isoxazolemethanol | CAS#:14716-89-3 | Chemsrc. (2025, August 22).
  • Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE - ChemicalBook. (2025, July 19).
  • SAFETY DATA SHEET.
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride - SAFETY DATA SHEET. (2025, November 6).

Sources

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